5-Hexenal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLRUYZDOLMIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227228 | |
| Record name | Hex-5-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-59-0 | |
| Record name | 5-Hexenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-5-enal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-5-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-5-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Hexenal (CAS No. 764-59-0): A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of 5-Hexenal (CAS No. 764-59-0), an unsaturated aldehyde with significant applications in chemical synthesis, flavor and fragrance industries, and research. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and spectroscopic data, structured for practical use by professionals in the field.
Physicochemical Properties
This compound is a colorless liquid known for its characteristic green, grassy odor.[1] It is a monounsaturated fatty aldehyde that is soluble in organic solvents with limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 764-59-0 | [1][2][3][4] |
| Molecular Formula | C₆H₁₀O | [1][2][3] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [1][2] |
| Odor | Green, grassy | [1] |
| Boiling Point | 128-129 °C (at 760 mm Hg) | [2][5] |
| Density | 0.817 g/cm³ | [5] |
| Flash Point | 19 °C | [5] |
| Solubility | Soluble in alcohol; limited solubility in water | [1][2] |
| IUPAC Name | hex-5-enal | [3] |
Synthesis and Experimental Protocols
A common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5-Hexen-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. One such standard procedure involves the use of pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Synthesis via PCC Oxidation of 5-Hexen-1-ol
This protocol details a laboratory-scale synthesis of this compound.
Materials:
-
5-Hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
To the stirred suspension, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The reaction is exothermic and may require external cooling to maintain room temperature.
-
Upon completion of the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Pass the resulting mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with additional diethyl ether to ensure complete elution of the product.
-
Combine the organic filtrates and concentrate the solution using a rotary evaporator under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary to yield pure this compound.
Caption: Workflow for the synthesis of this compound from 5-Hexen-1-ol.
Chemical Reactivity and Pathways
The chemical behavior of this compound is defined by its two functional groups: the aldehyde and the terminal alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.
-
Aldehyde Group Reactions: It undergoes typical nucleophilic addition reactions, reduction to the corresponding alcohol (5-Hexen-1-ol), and oxidation to the carboxylic acid (5-Hexenoic acid).
-
Alkene Group Reactions: The terminal double bond can be hydrogenated to yield Hexanal, or it can participate in various addition reactions (e.g., halogenation, hydroboration-oxidation).
Caption: Principal chemical reaction pathways for this compound.
Applications
This compound is utilized in several industrial and research contexts:
-
Flavor and Fragrance: It is employed as a flavoring agent in the food industry and as a component in fragrances due to its green, grassy scent.[1]
-
Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.[1] Its bifunctional nature allows for sequential or selective modification at either the aldehyde or alkene moiety, making it a valuable building block for complex molecules.
-
Natural Products: The compound is found in certain essential oils and plays a role in plant metabolism.[1]
Spectroscopic Data
Structural elucidation of this compound relies on standard spectroscopic techniques. Table 2 summarizes the expected characteristic data for this molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ≈ 9.77 (t, 1H, -CHO), δ ≈ 5.80 (m, 1H, -CH=CH₂), δ ≈ 5.00 (m, 2H, -CH=CH₂), δ ≈ 2.45 (dt, 2H, -CH₂-CHO), δ ≈ 2.15 (q, 2H, =CH-CH₂-), δ ≈ 1.70 (p, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ≈ 202.5 (C=O), δ ≈ 138.0 (-CH=), δ ≈ 115.0 (=CH₂), δ ≈ 43.5 (-CH₂-CHO), δ ≈ 33.0 (=CH-CH₂-), δ ≈ 21.5 (-CH₂-CH₂-CH₂-) |
| IR (neat) | ν ≈ 2930 cm⁻¹ (C-H stretch), ν ≈ 2720 cm⁻¹ (Aldehyde C-H stretch), ν ≈ 1725 cm⁻¹ (C=O stretch), ν ≈ 1640 cm⁻¹ (C=C stretch) |
| Mass Spec. (EI) | m/z (%) = 98 (M⁺), 83, 69, 55, 41 (base peak) |
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]
GHS Hazard Statements:
Precautionary Measures:
-
Handle only in a well-ventilated area or under a chemical fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][7]
-
Wear protective gloves, protective clothing, and eye/face protection.[6][8]
-
Store in a cool, well-ventilated place with the container tightly closed.[6][8]
-
Ground/bond container and receiving equipment to prevent static discharge.[6][7]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 764-59-0 [thegoodscentscompany.com]
- 3. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hex-5-enal | SIELC Technologies [sielc.com]
- 5. hex-5-enal | 764-59-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. media.knowde.com [media.knowde.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
5-Hexenal: A Comprehensive Technical Overview for Researchers
Introduction: 5-Hexenal, an unsaturated aldehyde, holds significance in various scientific domains due to its versatile chemical nature. This technical guide provides an in-depth overview of this compound, encompassing its chemical synonyms, physicochemical properties, and relevant experimental contexts. The information is tailored for researchers, scientists, and professionals in drug development, presenting a consolidated resource for laboratory and research applications.
Synonyms and Identification
This compound is known by several alternative names in scientific literature and chemical databases. Proper identification is crucial for accurate sourcing and regulatory compliance.
| Synonym | Reference |
| Hex-5-enal | [1][2] |
| Hex-5-en-1-al | [3] |
| 5-Hexen-1-al | |
| CAS Number: | 764-59-0[1][2] |
| Molecular Formula: | C6H10O[1][3] |
| Molecular Weight: | 98.14 g/mol [2] |
| EINECS Number: | 212-127-0[1][2] |
| InChI Key: | USLRUYZDOLMIRJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental setups, understanding its behavior in various solvents, and ensuring safe handling.
| Property | Value | Reference |
| Appearance | Colorless liquid | [3] |
| Odor | Green, grassy | [3] |
| Boiling Point | 128 °C | |
| Vapor Pressure | 10.66 mmHg at 25 °C | |
| Flash Point | 19 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
| logP (o/w) | 1.52 | [1] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a triplet for the aldehydic proton (~9.7 ppm), multiplets for the vinyl protons (~4.9-5.8 ppm), and signals for the methylene (B1212753) protons in the aliphatic chain.
-
¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon (~202 ppm), peaks for the sp² carbons of the double bond (~115 and 138 ppm), and signals for the sp³ carbons of the alkyl chain.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the aldehyde (~1730 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-H stretches of the aldehyde and alkene groups.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 98, along with characteristic fragmentation patterns corresponding to the loss of functional groups.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively documented in the readily available literature. However, general procedures for the synthesis, reaction, and analysis of unsaturated aldehydes can be adapted. The following represents a conceptual workflow for a typical synthesis.
Conceptual Synthesis Workflow
The synthesis of this compound can be approached through various established organic chemistry methodologies. A common strategy involves the oxidation of the corresponding primary alcohol, 5-hexen-1-ol.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Context and Signaling Pathways
Direct involvement of this compound in specific signaling pathways is an area requiring further research. However, its structural isomer, trans-2-hexenal, is a well-known green leaf volatile (GLV) involved in plant defense mechanisms. It is plausible that this compound could play a role in similar biological processes, such as plant-herbivore interactions or as a volatile signal.
The study of aldehydes in biological systems often involves their interaction with cellular nucleophiles, such as proteins and DNA, which can lead to the formation of adducts and subsequent cellular responses. The reactivity of the aldehyde and the double bond in this compound suggests it could participate in such interactions.
Conceptual Signaling Interaction
The diagram below illustrates a hypothetical interaction of a volatile aldehyde with a cellular signaling pathway, a concept that could be explored for this compound.
References
An In-depth Technical Guide to 5-Hexenal
This guide provides an overview of the fundamental physicochemical properties of 5-Hexenal, a monounsaturated fatty aldehyde. The information is tailored for researchers, scientists, and professionals engaged in drug development and related fields.
Physicochemical Data
The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C6H10O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1] |
| IUPAC Name | hex-5-enal | [1] |
| CAS Number | 764-59-0 | [3] |
| Synonyms | Hex-5-enal, EINECS 212-127-0 | [1][3] |
It is important to note that slight variations in molecular weight may be reported based on the calculation method and isotopic composition. For instance, a molecular weight of 98.1449 g/mol is also cited.[4]
Experimental Protocols
A comprehensive understanding of a molecule's behavior necessitates detailed experimental protocols. The following outlines a general methodology for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC), a common analytical technique.
Objective: To separate and analyze this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this application.
-
Column: A Newcrom R1 column is a viable option for this separation.[3]
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.[3] Phosphoric acid is commonly used; however, for applications requiring mass spectrometry (MS) compatibility, formic acid should be substituted.[3]
-
Application: This method is applicable for the analysis of this compound and can be adapted for the isolation of impurities through preparative separation and for pharmacokinetic studies.[3]
Logical Workflow for Compound Analysis
The general workflow for analyzing a chemical compound such as this compound, from initial identification to detailed characterization, can be visualized as a logical progression of steps.
Caption: Figure 1: General Workflow for Compound Analysis.
References
physical and chemical properties of 5-Hexenal
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core (CAS No: 764-59-0), an unsaturated aldehyde with applications as a flavoring agent and as an intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both an aldehyde and a terminal alkene, makes it a molecule of interest for various chemical transformations.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic sharp, green, and grassy odor.[1][3][4] It is soluble in organic solvents but has limited solubility in water.[1][3] Due to its volatile nature and reactivity, particularly its propensity for oxidation and polymerization, it should be handled with appropriate safety precautions in a laboratory setting.[1][2]
The key quantitative are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | Hex-5-enal | [5] |
| Synonyms | 5-Hexen-1-al | [1][6] |
| CAS Number | 764-59-0 | [1][4][6][7][8][9] |
| Molecular Formula | C₆H₁₀O | [1][4][6][7][9][10] |
| Molecular Weight | 98.14 g/mol | [6][10] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 128-129 °C at 760 mmHg | [3][6] |
| Density | 0.817 g/cm³ | [4][6][8] |
| Flash Point | 18.8 °C (66.0 °F) | [3][4] |
| Water Solubility | 4508 mg/L at 25 °C (estimated) | [3] |
| Vapor Pressure | 10.7 ± 0.2 mmHg at 25 °C | [4] |
| logP (o/w) | 1.1 - 1.54 | [3][4][7][10] |
| Refractive Index | 1.41 | [4] |
Chemical Reactivity and Synthesis
This compound's reactivity is dominated by its two functional groups: the aldehyde and the terminal alkene. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The alkene group can undergo typical addition reactions.
A common synthetic route to this compound is the mild oxidation of the corresponding primary alcohol, 5-hexen-1-ol, using reagents such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation.[7] Conversely, this compound can be oxidized to 5-hexenoic acid.[11]
Caption: Key chemical transformations involving this compound.
Biological Significance
Unsaturated aldehydes, as a class, are known for their biological activity. They can act as alkylating agents and interact with biological nucleophiles such as glutathione (B108866) and amino groups on proteins.[1] This reactivity is the basis for some of their toxicological effects.[1] In plants, C6-aldehydes, known as green leaf volatiles, are involved in defense signaling pathways. For example, the related compound (E)-2-hexenal can activate jasmonic acid pathways in response to pathogens.[12][13] While specific signaling pathways involving this compound in mammalian systems are not well-documented in the search results, its structural similarity to other biologically active aldehydes suggests potential for interaction with cellular signaling components, a relevant consideration for drug development professionals.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.
Synthesis of this compound via Oxidation of 5-Hexen-1-ol
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[7]
-
Materials: 5-Hexen-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica (B1680970) gel.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash column chromatography if necessary.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
As a volatile organic compound, this compound is well-suited for analysis by GC-MS.[3][6] This protocol provides a general procedure for the analysis of such compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight and expected fragments of this compound (e.g., m/z 35-200).
-
-
Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.
Caption: A simplified workflow for the analysis of this compound by GC-MS.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.
-
Sample Preparation: Dissolve a small amount of purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.
-
¹H NMR Spectroscopy:
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-215 ppm.[15]
-
The carbons of the double bond will appear in the alkene region of the spectrum (typically 110-140 ppm).
-
References
- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]
- 3. dem.ri.gov [dem.ri.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]
- 12. Frontiers | E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis [frontiersin.org]
- 13. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fiveable.me [fiveable.me]
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety of 5-Hexenal
This guide provides a comprehensive overview of the safety information for this compound (CAS No. 764-59-0), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and safety precautions associated with this compound.
This compound, also known as Hex-5-enal, is a monounsaturated fatty aldehyde.[1] It is a flammable liquid and vapor that requires careful handling.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2][3] |
| Molecular Weight | 98.14 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |
| Boiling Point | 128-129 °C @ 760 mmHg (estimated) | [3][4] |
| Flash Point | 19 °C (66 °F) TCC (estimated) | [3][4] |
| Density | 0.817 g/cm³ | [3] |
| Vapor Pressure | 10.66 mmHg @ 25 °C (estimated) | [4] |
| Solubility | Soluble in alcohol. Water solubility: 4508 mg/L @ 25 °C (estimated). | [4] |
| logP (o/w) | 1.494 (estimated) | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards include flammability and irritation to the skin, eyes, and respiratory tract.[1][3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly Flammable liquid and vapor |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem[1], chemBlink[3]
Toxicological Information
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound were not found, the hazard classifications are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
-
Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the irritation potential.
-
Acute Eye Irritation/Corrosion (OECD 405): This protocol involves applying the test substance into one eye of an animal (again, typically a rabbit), with the other eye serving as a control. The eyes are examined at set intervals for effects on the cornea, iris, and conjunctiva. Scores are assigned to these observations to classify the substance's irritation potential.
-
Acute Inhalation Toxicity (OECD 403): This method exposes animals (usually rats) to the substance as a gas, vapor, or aerosol for a defined period (e.g., 4 hours). The animals are observed for signs of toxicity and mortality during and after exposure. The concentration that is lethal to 50% of the test animals (LC50) is then determined.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are critical to ensure safety when working with this compound. This involves using appropriate engineering controls and personal protective equipment (PPE).
Safe Handling and Storage
-
Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations below exposure limits.[6][7]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[6][8][9] All equipment must be grounded to prevent static electricity discharge.[6][7] Use only non-sparking tools.[7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The storage area should be segregated and approved for flammable liquids.[6]
-
Incompatible Materials: Avoid contact with oxidizing agents, reducing agents, acids, and bases.[6]
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is based on the potential routes of exposure. The following diagram illustrates the logical workflow for determining necessary personal protective equipment.
Caption: PPE selection workflow based on exposure routes.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure. Emergency procedures for spills and fires must be followed to mitigate risks.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6][8]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]
Spill Response Workflow
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.
Caption: Logical workflow for managing a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] Water mist can be used to cool closed containers.[7]
-
Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[7] Vapors can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
References
- 1. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS # 764-59-0, this compound, Hex-5-en-1-al - chemBlink [ww.chemblink.com]
- 4. This compound, 764-59-0 [thegoodscentscompany.com]
- 5. vigon.com [vigon.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
5-Hexenal: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexenal is a volatile organic compound belonging to the class of C6 aldehydes, which are notable for their characteristic "green" aromas. While its isomers, (Z)-3-hexenal and (E)-2-hexenal, are well-documented as primary constituents of green leaf volatiles (GLVs) in numerous plant species, direct quantitative data on the natural occurrence of this compound is limited. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins within the broader context of the lipoxygenase pathway, and detailed methodologies for its extraction and quantification. Due to the scarcity of specific quantitative data for this compound, this guide also presents data for related C6 aldehydes to provide a comparative context for researchers.
Natural Occurrence of C6 Aldehydes
C6 aldehydes are significant contributors to the aroma profiles of many fruits, vegetables, and other plant tissues, often being released upon cellular damage. While the presence of this compound has been noted, quantitative analyses predominantly focus on its more abundant isomers.
Table 1: Qualitative Occurrence of this compound in Natural Sources
| Natural Source | Family | Plant Part | Reference |
| Feijoa (Feijoa sellowiana) | Myrtaceae | Fruit | [1] |
Table 2: Quantitative Occurrence of Related C6 Aldehydes in Various Natural Sources
| Compound | Natural Source | Concentration | Reference |
| (E)-2-Hexenal | Strawberry (bruised) | Not specified | [2] |
| (E)-2-Hexenal | Various Wild Plants | 22.39% of total volatiles | [3] |
| Hexanal | Various Wild Plants | 13.81% of total volatiles | [3] |
| Hexanal | Muscadine Grapes | Present | [4][5] |
| (E)-2-Hexenal | Muscadine Grapes | Present | [4][5] |
| (Z)-3-Hexenal | Arabidopsis thaliana | Present | [6] |
| (E)-2-Hexenal | Arabidopsis thaliana | Present | [6] |
Biosynthesis of C6 Aldehydes
The formation of this compound and other C6 aldehydes in plants is primarily attributed to the lipoxygenase (LOX) pathway, which is activated in response to tissue damage.[7] This pathway involves a two-step enzymatic cascade.
-
Lipoxygenase (LOX) Action : Upon cell disruption, polyunsaturated fatty acids, such as linolenic acid, are released from cell membranes. Lipoxygenase enzymes then catalyze the dioxygenation of these fatty acids to form hydroperoxides.[8][9] Specifically, the formation of C6 aldehydes originates from 13-hydroperoxy derivatives.[2][7]
-
Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxides are subsequently cleaved by hydroperoxide lyase (HPL) to yield C6 aldehydes and a C12 oxo-acid.[2][10] The primary C6 aldehyde formed from the 13-hydroperoxide of linolenic acid is (Z)-3-hexenal. This unstable aldehyde can then undergo isomerization to the more stable (E)-2-hexenal.[7] It is hypothesized that this compound may be formed as a minor product through isomerization or from a different hydroperoxide precursor, though this specific pathway is not well-elucidated.
References
- 1. This compound, 764-59-0 [thegoodscentscompany.com]
- 2. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the Volatile Profiles and Identification of Differentiating Aromas of Wild Undervalued Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | CiNii Research [cir.nii.ac.jp]
- 9. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthetic Pathways of 5-Hexenal
Abstract
5-Hexenal is a valuable unsaturated aldehyde characterized by a terminal double bond and a six-carbon chain. Its bifunctional nature makes it a crucial intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals. This technical guide provides an in-depth review of the core synthetic pathways for this compound, focusing on precursor materials, reaction mechanisms, and detailed experimental protocols. Key methods, including the oxidation of 5-hexen-1-ol (B1630360) and sigmatropic rearrangements, are compared. All quantitative data is summarized for clarity, and reaction pathways are visualized using schematic diagrams to facilitate understanding for researchers in organic synthesis and drug development.
Introduction
This compound (C₆H₁₀O) is an organic compound featuring both an aldehyde functional group and a terminal alkene. This structure allows for a wide range of chemical transformations, making it a versatile building block in organic chemistry. The aldehyde can undergo nucleophilic addition, oxidation, or reduction, while the alkene is amenable to reactions such as hydrogenation, epoxidation, and polymerization. This guide details the primary synthetic routes to this compound, providing the necessary technical information for laboratory-scale synthesis.
Pathway 1: Oxidation of 5-Hexen-1-ol
The most direct and common route to this compound is the selective oxidation of the corresponding primary alcohol, 5-hexen-1-ol. The primary challenge in this synthesis is to prevent over-oxidation to the carboxylic acid. This requires the use of mild, anhydrous oxidizing agents. Two methods are predominant: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
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Figure 2: Claisen rearrangement pathway to this compound.
Oxy-Cope Rearrangement
A variation of the Cope rearrangement, the Oxy-Cope rearrangement, involves a-[1][1]sigmatropic shift in a 1,5-dien-3-ol. [1][2]The reaction initially forms an enol, which spontaneously tautomerizes to the stable carbonyl product, providing a strong thermodynamic driving force. The precursor for this compound is hexa-1,5-dien-3-ol. The anionic version of this reaction, performed with a strong base, can proceed at significantly lower temperatures.
[2]
Figure 4: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound can be achieved through several reliable pathways. The oxidation of 5-hexen-1-ol, particularly via Swern oxidation, offers a high-yield, metal-free route that is often preferred for its mild conditions and compatibility with other functional groups. For syntheses requiring strategic carbon-carbon bond formation, the Claisen and Oxy-Cope rearrangements provide elegant and powerful alternatives, starting from different precursors. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. This guide provides the foundational data and protocols necessary for scientists to make an informed decision and successfully implement these transformations in a laboratory setting.
References
Spectroscopic Profile of 5-Hexenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexenal, a valuable unsaturated aldehyde in organic synthesis and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.77 | t | 1H | -CHO |
| 5.80 | m | 1H | =CH- |
| 5.00 | m | 2H | CH₂= |
| 2.44 | dt | 2H | -CH₂-CHO |
| 2.11 | q | 2H | =CH-CH₂- |
| 1.71 | quintet | 2H | -CH₂-CH₂-CH₂- |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 202.5 | C=O |
| 138.0 | =CH- |
| 115.2 | CH₂= |
| 43.8 | -CH₂-CHO |
| 33.3 | =CH-CH₂- |
| 21.8 | -CH₂-CH₂-CH₂- |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935 | Strong | C-H (alkane) stretch |
| ~2820, ~2720 | Medium | C-H (aldehyde) stretch (Fermi doublet) |
| ~1730 | Strong | C=O (aldehyde) stretch[1] |
| ~1640 | Medium | C=C (alkene) stretch |
| ~3080 | Medium | C-H (alkene, =C-H) stretch |
| ~995, ~915 | Strong | =C-H bend (out-of-plane) |
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 81 | Moderate | [M-OH]⁺ |
| 69 | Strong | [C₅H₉]⁺ |
| 54 | High | [C₄H₆]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared in deuterated chloroform (B151607) (CDCl₃).
Instrumentation:
¹H NMR Spectroscopy Protocol:
-
The prepared sample is placed in a 5 mm NMR tube.
-
The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the CDCl₃.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
The sample is prepared and placed in the spectrometer as described for ¹H NMR.
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is utilized.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
The FID is processed with Fourier transformation, followed by phase and baseline correction.
-
Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Protocol:
-
A background spectrum of the clean salt plates is recorded.
-
A thin film of the this compound sample is prepared between the salt plates.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Protocol (Representative for a similar volatile aldehyde):
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). A temperature program is used to elute the components, for instance, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C.
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
The Versatile Role of 5-Hexenal in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Hexenal, a six-carbon aldehyde featuring a terminal double bond, is a versatile and valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkene, allows for a diverse array of chemical transformations, making it an important precursor in the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound, its key reactions, and its applications in synthetic chemistry, with a focus on providing quantitative data and detailed experimental protocols for laboratory use.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2][3] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Green, grassy | [1] |
| Boiling Point | 128-129 °C (at 760 mmHg) | [4] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| CAS Number | 764-59-0 | [1][4][5] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-hexen-1-ol (B1630360). Several oxidation protocols can be employed, with Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation being the most prevalent due to their mild conditions and high yields.
Oxidation of 5-Hexen-1-ol
| Oxidizing Agent | Typical Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | ~85 | [6] |
| Swern Oxidation (DMSO, (COCl)₂) | >90 | [6] |
Experimental Protocol: Swern Oxidation of 5-Hexen-1-ol
Objective: To synthesize this compound from 5-hexen-1-ol via Swern oxidation.
Materials:
-
5-hexen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Prepare a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Workflow for the Swern Oxidation of 5-Hexen-1-ol
Caption: Workflow for the Swern Oxidation of 5-Hexen-1-ol.
Experimental Protocol: PCC Oxidation of 5-Hexen-1-ol
Objective: To synthesize this compound from 5-hexen-1-ol using pyridinium chlorochromate.
Materials:
-
5-hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by distillation or flash column chromatography if necessary.
Key Reactions of this compound in Organic Synthesis
The dual functionality of this compound allows it to participate in a wide range of chemical reactions, targeting either the aldehyde or the terminal alkene.
Reactions at the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for various carbon-carbon bond-forming reactions and functional group transformations.
General Experimental Protocol: Base-Catalyzed Aldol (B89426) Condensation
-
Combine the aldehyde (e.g., this compound) and a ketone (e.g., acetone) in a 1:1 or 2:1 molar ratio in ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2M) and stir the mixture at room temperature.
-
Monitor the reaction for the formation of a precipitate. If no precipitate forms, gentle heating may be applied.
-
Once the reaction is complete, cool the mixture and isolate the solid product by vacuum filtration.
-
Wash the product with cold ethanol, followed by a dilute acetic acid solution in ethanol, and finally with cold ethanol again to neutralize any remaining base.
-
The crude product can be recrystallized from a suitable solvent like ethanol.
The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into a new carbon-carbon double bond. This reaction is crucial for extending the carbon chain and introducing various functionalities.
General Experimental Protocol: Wittig Reaction
-
Prepare the phosphonium (B103445) ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.
-
Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by flash column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.
Reactions Involving Both the Aldehyde and Alkene Groups
The presence of both the aldehyde and the terminal alkene allows for intramolecular reactions, leading to the formation of cyclic structures.
Under acidic conditions, this compound can undergo an intramolecular Prins reaction, where the aldehyde is protonated and subsequently attacked by the terminal alkene to form a cyclic carbocation. This intermediate can then be trapped by a nucleophile to yield substituted tetrahydropyran (B127337) derivatives. The outcome of the reaction is highly dependent on the reaction conditions, including the acid catalyst and the nucleophile present.[8]
Logical Flow of the Intramolecular Prins Reaction of this compound
References
- 1. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound, 764-59-0 [thegoodscentscompany.com]
- 5. hex-5-enal synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Prins Reaction | NROChemistry [nrochemistry.com]
Methodological & Application
Synthesis of 5-Hexenal: A Detailed Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5-hexenal, a valuable bifunctional molecule in organic synthesis. The primary route to this compound involves the selective oxidation of the corresponding primary alcohol, 5-hexen-1-ol (B1630360). This guide focuses on three widely used and reliable oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium (B92312) Chlorochromate (PCC) Oxidation. Each method is presented with a detailed protocol, a discussion of its advantages and disadvantages, and expected quantitative outcomes to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its structure incorporates both an aldehyde and a terminal alkene, offering two distinct points for further chemical modification. The selective oxidation of 5-hexen-1-ol to this compound requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid reactions involving the double bond. The choice of oxidant is therefore critical to achieving a high yield and purity of the desired product.
Comparison of Synthetic Methods
The selection of an appropriate synthetic method for the oxidation of 5-hexen-1-ol to this compound depends on several factors, including the desired scale of the reaction, the sensitivity of other functional groups in the substrate, and considerations regarding reagent toxicity and ease of workup. The following table summarizes the key aspects of the three discussed methods.
| Oxidation Method | Oxidizing Agent | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (B128534) | Anhydrous CH₂Cl₂, -78 °C to room temperature | >90 | High yield, mild conditions, compatible with many functional groups.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct.[2] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ or CHCl₃, room temperature | High (typically >90) | Mild, neutral conditions, room temperature reaction, easy workup.[3][4] | DMP is expensive and can be explosive under certain conditions.[5] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature | ~85 | Easy to handle solid reagent, reaction at room temperature.[1][6] | Chromium(VI) is toxic and carcinogenic, workup can be complicated by a tar-like byproduct.[7] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from 5-hexen-1-ol using the three aforementioned oxidation methods.
Protocol 1: Swern Oxidation
This protocol is a widely used method for the mild oxidation of primary alcohols to aldehydes.[2]
Materials:
-
5-hexen-1-ol
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane followed by oxalyl chloride (1.5 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method utilizes a hypervalent iodine reagent for a mild and selective oxidation at room temperature.[3][4]
Materials:
-
5-hexen-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature under an argon atmosphere.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable, solid reagent that provides a convenient method for the oxidation of primary alcohols to aldehydes.[1][6]
Materials:
-
5-hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel or Celite®
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel or Celite® in anhydrous dichloromethane.
-
Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane to the suspension in one portion.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography if necessary.
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from 5-hexen-1-ol.
Reaction Mechanisms
The following diagrams illustrate the simplified reaction mechanisms for the Swern, Dess-Martin, and PCC oxidations.
Swern Oxidation Mechanism
Dess-Martin Periodinane (DMP) Oxidation Mechanism
PCC Oxidation Mechanism
Characterization Data for this compound
The synthesized this compound should be characterized to confirm its identity and purity.
| Spectroscopic Data | |
| ¹H NMR | Expected signals include a triplet for the aldehyde proton (~9.7 ppm), multiplets for the vinyl protons (~5.8 and ~5.0 ppm), and multiplets for the methylene (B1212753) protons. |
| ¹³C NMR | Expected signals include a peak for the aldehyde carbon (~202 ppm), peaks for the vinyl carbons (~138 and ~115 ppm), and peaks for the methylene carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) is expected around 1725 cm⁻¹, and bands for the C=C stretch around 1640 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 98.14. |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
PCC is a toxic and carcinogenic chromium(VI) compound and should be handled with extreme care.
-
Dess-Martin periodinane can be explosive and should be handled with caution.
-
Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Analytical Detection of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 5-Hexenal, a volatile organic compound of interest in various fields, including flavor chemistry, environmental analysis, and as a potential biomarker. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are based on established methods for this compound and structurally similar aldehydes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method with Headspace Solid-Phase Microextraction (HS-SPME)
GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like this compound. Coupled with HS-SPME, it allows for solvent-free extraction and pre-concentration of the analyte from various sample matrices.
Application Note
This method is suitable for the trace-level detection of this compound in liquid and solid samples, such as biological fluids (urine, plasma), food and beverage products, and environmental samples. For enhanced sensitivity and improved chromatographic peak shape, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is recommended. This reagent reacts with the aldehyde group of this compound to form a more stable and readily detectable oxime derivative.
Experimental Protocol
a) Sample Preparation (HS-SPME)
-
Place 1-5 mL (for liquid samples) or 0.5-2 g (for solid samples) into a 20 mL headspace vial.
-
For biological fluids like plasma, a protein precipitation step may be necessary. Add acetonitrile (B52724) (1:2 plasma to solvent ratio), vortex, and centrifuge. Use the supernatant for analysis. For urine, a dilution with ultrapure water may be sufficient.
-
Add an appropriate internal standard (e.g., d12-Hexanal) to the sample.
-
If not performing derivatization, seal the vial and proceed to HS-SPME extraction.
-
For Derivatization:
-
Prepare a PFBHA solution (e.g., 10 mg/mL in water or buffer).
-
Add the PFBHA solution to the sample vial. The optimal volume and concentration should be determined based on the expected this compound concentration.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for complete derivatization.
-
b) HS-SPME Extraction
-
Place the sample vial in a heated agitator (e.g., at 60°C).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a predetermined time (e.g., 30 minutes) with continuous agitation.
c) GC-MS Analysis
-
Injector:
-
Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.
-
-
Gas Chromatograph:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 5-10°C/min to 250-280°C.
-
Final hold: 2-5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored (e.g., m/z 41, 55, 67, 83, 98). For the PFBHA derivative, the specific fragment ions of the derivative should be monitored.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of hexanal (B45976), a structurally similar aldehyde, using GC-MS. These values can be used as a starting point for the validation of a this compound method.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 3.3 ng/mL | Vegetable Oil | [1] |
| Limit of Quantification (LOQ) | 9.8 ng/mL | Vegetable Oil | [1] |
| Linearity Range | 10 ng/mL - 1 µg/mL | Vegetable Oil | [1] |
| Intra-day Repeatability (RSD) | < 3.88% | Vegetable Oil | [1] |
| Inter-day Repeatability (RSD) | < 4.25% | Vegetable Oil | [1] |
| LOD (as PFBHA derivative) | 160 - 380 ng/L | Wine | [2] |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique that can be used for the analysis of this compound, particularly after derivatization to introduce a chromophore for UV or fluorescence detection.
Application Note
This method is suitable for the quantification of this compound in various liquid samples. A common approach involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be detected by UV-Vis spectrophotometry. This method is robust and widely applicable in food and environmental analysis.
Experimental Protocol
a) Sample Preparation and Derivatization
-
To an aqueous sample or an extract containing this compound, add an acidic solution of DNPH (e.g., in acetonitrile).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).
-
The resulting DNPH-hydrazone derivative can be extracted and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the derivative from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile).
-
The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
b) HPLC Analysis
-
HPLC System:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. For Mass Spectrometry detection, formic acid can be used as a modifier.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Detector:
-
UV-Vis Detector: Monitor the absorbance at the maximum wavelength for the this compound-DNPH derivative (typically around 360 nm).
-
Mass Spectrometer (for HPLC-MS): Electrospray ionization (ESI) in positive ion mode can be used for sensitive and selective detection.
-
Quantitative Data Summary
The following table presents performance data for a reverse-phase HPLC method for the separation of this compound.[3] Additional quantitative data for a similar aldehyde, trans-2-hexenal, after derivatization, is also provided for reference.
| Parameter | Method | Details | Reference |
| Column | HPLC | Newcrom R1 | [4] |
| Mobile Phase | HPLC | Acetonitrile (MeCN), water, and phosphoric acid | [4] |
| Limit of Quantification (LOQ) | LC-MS/MS (for trans-2-hexenal-DNA adduct) | 0.015 fmol/µg DNA | [5] |
| Recovery | LC-MS/MS (for trans-2-hexenal-DNA adduct) | ≥ 89% | [5] |
Visualizations
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by HPLC with derivatization.
General Pathway of Aldehyde Formation from Lipid Peroxidation
While a specific signaling pathway for this compound is not well-documented, it is known to be a product of lipid peroxidation. The following diagram illustrates the general mechanism of aldehyde formation from polyunsaturated fatty acids.
Caption: Formation of aldehydes from lipid peroxidation.
References
- 1. Determination of hexanal as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hex-5-enal | SIELC Technologies [sielc.com]
- 5. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Hexenal as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenal is a bifunctional aldehyde possessing a terminal double bond and a carbonyl group, making it a valuable and versatile C6 building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to a diverse array of acyclic and cyclic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including intermolecular reactions such as Wittig olefination, aldol (B89426) condensation, and Grignard reactions, as well as intramolecular cyclizations like the Prins and ene reactions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 129-130 °C |
| Density | 0.846 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents. |
| CAS Number | 764-59-0 |
I. Intermolecular Reactions of this compound
The aldehyde functionality of this compound serves as a key reactive site for various carbon-carbon bond-forming reactions.
Wittig Reaction
The Wittig reaction of this compound with phosphorus ylides provides a reliable method for extending the carbon chain and introducing a new double bond. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), typically leads to the formation of the (E)-alkene as the major product.
Reaction Scheme:
Quantitative Data:
| Ylide | Product | Reaction Conditions | Yield (%) | E/Z Ratio |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl (2E,7)-octadienoate | THF, rt, 4h | 85-95 | >95:5 |
Experimental Protocol: Synthesis of Ethyl (2E,7)-octadienoate
-
Reaction Setup: To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (4.26 g, 12.2 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether (50 mL) to the residue and stir for 10 minutes.
-
Purification: Filter the mixture to remove the precipitated triphenylphosphine (B44618) oxide. Wash the solid with a small amount of cold diethyl ether. Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate, 95:5) to afford the product as a colorless oil.
DOT Diagram: Wittig Reaction Workflow
Caption: Workflow for the Wittig reaction of this compound.
Aldol Condensation
This compound can participate in base-catalyzed aldol condensations. In a crossed-aldol reaction with a ketone like acetone (B3395972), the enolate of acetone adds to the aldehyde of this compound, followed by dehydration to yield an α,β-unsaturated ketone.
Reaction Scheme:
Quantitative Data:
| Ketone | Product | Reaction Conditions | Yield (%) |
| Acetone | (4E)-Nona-4,8-dien-2-one | 10% NaOH (aq), EtOH, rt, 24h | 60-70 |
Experimental Protocol: Synthesis of (4E)-Nona-4,8-dien-2-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in ethanol (B145695) (10 mL). Add acetone (1.18 g, 20.4 mmol, 2 equiv.) to the solution.
-
Reaction: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (B78521) (5 mL). Remove the ice bath and stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 90:10).
Grignard Reaction
The addition of Grignard reagents to the aldehyde of this compound provides a straightforward route to secondary alcohols, which are valuable intermediates for further synthetic transformations.
Reaction Scheme:
Quantitative Data:
| Grignard Reagent | Product | Reaction Conditions | Yield (%) |
| Methylmagnesium bromide | Hepta-1,6-dien-3-ol | THF, 0 °C to rt, 2h | 80-90 |
Experimental Protocol: Synthesis of Hepta-1,6-dien-3-ol
-
Reaction Setup: To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 4.1 mL, 12.3 mmol) dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 80:20).
II. Intramolecular Reactions of this compound
The presence of both an aldehyde and a terminal alkene in the same molecule allows for a variety of intramolecular cyclization reactions, providing access to five- and six-membered ring systems.
Radical Cyclization
This compound can undergo a 5-exo-trig radical cyclization to form a five-membered ring. This reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride.
Reaction Scheme:
Caption: Key steps in the radical cyclization of this compound.
Intramolecular Prins Reaction
The acid-catalyzed intramolecular Prins reaction of this compound can lead to the formation of six-membered rings. A Lewis acid, such as tin(IV) chloride, can be used to promote the cyclization.
Reaction Scheme:
Quantitative Data:
| Product | Reaction Conditions | Yield (%) |
| 2-Methylenecyclohexanol | SnCl₄, CH₂Cl₂, -78 °C, 1h | 50-60 |
Experimental Protocol: Synthesis of 2-Methylenecyclohexanol
-
Reaction Setup: To a solution of this compound (0.5 g, 5.1 mmol) in anhydrous dichloromethane (B109758) (20 mL) at -78 °C under a nitrogen atmosphere, add a solution of tin(IV) chloride (1.0 M in CH₂Cl₂, 0.51 mL, 0.51 mmol) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Warm the mixture to room temperature and extract with dichloromethane (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 90:10).
Conclusion
This compound is a highly useful and reactive building block in organic synthesis. Its bifunctional nature allows for a diverse range of synthetic transformations, providing access to a wide variety of linear and cyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this versatile C6-synthon in the development of novel molecules for pharmaceutical and other applications.
Application Notes and Protocols for 5-Hexenal in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenal (CAS 764-59-0) is an unsaturated aldehyde with a characteristic green, grassy aroma. As a volatile organic compound, it holds potential for applications in the flavor and fragrance industry, particularly for creating fresh, natural-smelling notes. However, its use is a subject of some debate, with some sources indicating it is not recommended for flavor or fragrance applications, while its derivatives are more commonly employed.[1] This document provides a comprehensive overview of the available research on this compound and its related compounds, offering detailed application notes, experimental protocols, and insights into its sensory perception.
Physicochemical and Organoleptic Properties
A clear understanding of this compound's physical and sensory characteristics is fundamental for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C6H10O | [2][3] |
| Molecular Weight | 98.14 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid (estimated) | [1] |
| Odor Profile | Green, grassy | |
| Boiling Point | 128.00 to 129.00 °C @ 760.00 mm Hg (estimated) | [1] |
| Solubility | Soluble in alcohol; water solubility 4508 mg/L @ 25 °C (estimated) | [1] |
Applications in Flavor and Fragrance Research
While direct application of this compound in commercial products is not well-documented and is contested, its green and grassy aroma profile makes it a valuable research tool for:
-
Creation of Green Notes: Understanding the sensory impact of this compound can aid in the development of novel green fragrance accords.
-
Flavor Research: Its presence in some natural products suggests a role in the overall flavor profile of certain foods. Research can elucidate its contribution to these flavors.
-
Precursor for Synthesis: this compound can serve as a starting material for the synthesis of other valuable flavor and fragrance compounds.
It is important to note that derivatives of hexenal (B1195481) are more commonly used. For instance, 5-Methyl-2-Phenyl-2-Hexenal is known for its distinctive cocoa and gourmand notes and is used in fragrance formulations at levels of 2% - 8%.[4]
Quantitative Data
Specific quantitative sensory data for this compound is limited in publicly available literature. However, data for the closely related compound, hexanal (B45976) , provides a useful reference point. The odor detection threshold is the lowest concentration of a vapor in the air that can be detected by smell.[5]
| Compound | Odor Detection Threshold (in air) | Sensory Irritation Threshold (in air) | Reference |
| Hexanal | 97 ppb (median) | 390 ppb (median) | [6][7] |
| cis-3-Hexenal | 0.25 ppb | Not available | [5] |
| trans-2-Hexenal | 17 ppb | Not available | [5] |
Note: The position of the double bond significantly impacts the odor threshold and character. It is expected that this compound will have a different threshold from the isomers listed above.
Experimental Protocols
The following protocols are generalized based on standard laboratory practices for aldehydes and would require optimization for this compound.
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is a general guideline for the oxidation of 5-hexen-1-ol (B1630360) to this compound.
Materials:
-
5-hexen-1-ol
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for elution
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Rotary evaporator
Procedure:
-
Dissolve 5-hexen-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in portions while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the pure this compound and concentrate under reduced pressure.
-
Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Quantitative Analysis of this compound in a Food Matrix by Headspace GC-MS
This protocol is adapted from methods for analyzing hexanal in food products.[8][9][10]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace autosampler
-
DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For solid samples, add a small, consistent amount of deionized water to facilitate the release of volatiles.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., d12-hexanal) to each sample and calibration standard.
-
Headspace Incubation: Equilibrate the vials in the headspace autosampler at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) with agitation.
-
Injection: Automatically inject a known volume of the headspace gas into the GC-MS.
-
GC-MS Analysis:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program needs to be optimized for this compound).
-
MS Parameters: Scan range of m/z 35-350. Use Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.
-
-
Quantification: Create a calibration curve using a blank matrix spiked with known concentrations of this compound. Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
Protocol 3: Sensory Evaluation of this compound - Odor Profile and Detection Threshold
This protocol outlines the determination of the odor detection threshold using the ASTM E679-04 (3-Alternative Forced Choice) method.
Materials:
-
Purified, odorless air supply
-
Olfactometer for precise dilution of the odorant
-
A panel of at least 10-15 trained sensory assessors
-
Odor-free sample presentation vessels
Procedure:
-
Panelist Training: Familiarize panelists with the green, grassy aroma of this compound.
-
Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or dipropylene glycol) or using a dynamic olfactometer. The concentration range should span the expected threshold.
-
Presentation: Present three samples to each panelist at each concentration level: two blanks (odorless air or solvent) and one sample containing the odorant. The order of presentation should be randomized.
-
Evaluation: Ask panelists to identify the odd sample.
-
Data Analysis: Calculate the group's best-estimate threshold from the concentration at which 50% of the panel can correctly identify the odorant above chance (which is 33.3% for a 3-AFC test).
Signaling Pathway of Aldehyde Perception
The perception of aldehydes like this compound is initiated by their interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a G-protein coupled signaling cascade.
Caption: G-protein coupled signaling cascade for odorant perception.
Experimental and Logical Workflows
Workflow for Flavor/Fragrance Application Research
Caption: Workflow for investigating this compound in flavor and fragrance applications.
Logical Relationship for Sensory Perception
Caption: Logical steps from chemical stimulus to sensory perception.
References
- 1. This compound, 764-59-0 [thegoodscentscompany.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perfumers Apprentice - 5-Methyl-2-Phenyl-2-Hexenal [shop.perfumersapprentice.com]
- 5. hexenal - Molecule of the Month - March 2005 - HTML version [chm.bris.ac.uk]
- 6. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and hexanal using a novel vapor delivery technique | PLOS One [journals.plos.org]
- 8. antec.de [antec.de]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
The Role of C6 Aldehydes in Insect Chemical Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific role of 5-Hexenal in pheromone synthesis is not extensively documented in current scientific literature, the broader class of C6 aldehydes, often referred to as Green Leaf Volatiles (GLVs), plays a crucial and multifaceted role in insect chemical communication. These compounds, including hexanal, (E)-2-hexenal, and (Z)-3-hexenal, are primarily known as plant-derived semiochemicals that mediate intricate interactions between plants and insects. They can act as attractants, repellents, or signaling molecules in tritrophic interactions involving plants, herbivores, and their natural enemies. This document provides a comprehensive overview of the biosynthesis of C6 aldehydes, their role as semiochemicals, and detailed protocols for their analysis.
Biosynthesis of C6 Aldehydes
C6 aldehydes are synthesized in plants from polyunsaturated fatty acids, primarily linolenic and linoleic acids, through the lipoxygenase (LOX) pathway.[1][2] This pathway is typically initiated in response to tissue damage, such as herbivory.[3]
The biosynthesis involves two key enzymatic steps:
-
Lipoxygenase (LOX) : This enzyme catalyzes the dioxygenation of linolenic acid or linoleic acid to form 13-hydroperoxy-linolenic acid (13-HPOT) or 13-hydroperoxy-linoleic acid (13-HPOD), respectively.[4]
-
Hydroperoxide Lyase (HPL) : This enzyme cleaves the 13-hydroperoxides to produce C6 aldehydes. 13-HPOT is cleaved to form (Z)-3-hexenal, while 13-HPOD is cleaved to form hexanal.[5][6] (Z)-3-hexenal can then be isomerized to the more stable (E)-2-hexenal.[4]
These volatile aldehydes can be further metabolized into corresponding C6 alcohols and esters.[7][8]
Role in Insect Chemical Communication
C6 aldehydes are significant semiochemicals that influence insect behavior.[9][10] Their functions include:
-
Host Plant Location: Herbivorous insects can use the blend of GLVs released by plants to locate suitable host plants.[8]
-
Herbivore Repellents: Conversely, some C6 aldehydes can act as repellents to certain herbivores.[11]
-
Attraction of Natural Enemies: Plants damaged by herbivores release GLVs that can attract predators and parasitoids of the herbivores, a phenomenon known as "indirect defense."[3][8]
-
Pheromone Components or Modulators: While less common, some aldehydes are components of insect pheromone blends or can modulate the response to pheromones. For example, certain short-chain aliphatic aldehydes have been shown to reduce the attraction of the olive fruit fly to its sex pheromone.[12]
Data Presentation
Table 1: Examples of C6 Aldehydes and their Role in Insect Behavior
| C6 Aldehyde | Insect Species | Role | Reference |
| Hexanal | Tribolium castaneum (Red flour beetle) | Insecticidal (fumigant) | [11] |
| (E)-2-Hexenal | Bactrocera oleae (Olive fruit fly) | Repellent | [12] |
| (Z)-3-Hexenal | Spodoptera exigua (Beet armyworm) | Affects growth and development | [13] |
| (Z)-3-Hexenol | Liliomyza sativae (Vegetable leafminer) | Elicits electroantennogram response | [8] |
Table 2: Quantitative Data on C6 Aldehyde Production and Activity
| Parameter | Value | Conditions | Reference |
| LC50 of (E)-2-hexenal (fumigant) | 4 - 26 mg L⁻¹ | Against various stored-product beetles | [11] |
| LD50 of (2E,6Z)-nonadienal (feeding) | 0.44 - 2.76 mg g⁻¹ | Against various stored-product beetles | [11] |
| Detection limit for C6 aldehydes by GC-MS | 0.1 - 0.5 ng L⁻¹ | Using SPME with on-fiber derivatization | [14] |
Experimental Protocols
Protocol 1: Collection of Volatile C6 Aldehydes from Plants using Solid-Phase Microextraction (SPME)
This protocol describes a solvent-free method for trapping volatile C6 aldehydes from the headspace of plants.[14][15]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Heating block or water bath
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sample Preparation: Place the plant material (e.g., a leaf) into a headspace vial. For analysis of herbivore-induced volatiles, the plant can be mechanically damaged or exposed to insect feeding prior to collection.
-
Volatile Collection: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) to facilitate the release of volatiles.
-
SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of C6 Aldehydes
This protocol outlines the general parameters for the analysis of C6 aldehydes using GC-MS.[16][17]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column (e.g., DB-5ms, HP-5ms)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Protocol 3: Synthesis of 13-Hydroperoxide Substrate for HPL Activity Assay
This protocol describes the preparation of the substrate required to measure hydroperoxide lyase activity.[4]
Materials:
-
Linoleic acid or α-linolenic acid
-
Soybean lipoxygenase (LOX)
-
Sodium borate (B1201080) buffer (pH 9.0)
-
1 M HCl
-
Diethyl ether
Procedure:
-
Dissolve linoleic or α-linolenic acid in sodium borate buffer.
-
Initiate the reaction by adding soybean LOX and stir under an oxygen atmosphere at 4°C for 30 minutes.
-
Stop the reaction by acidifying the solution to pH 3 with 1 M HCl.
-
Extract the hydroperoxides with diethyl ether.
-
Wash the ether phase with water and evaporate the solvent under a stream of nitrogen.
-
The concentration of the hydroperoxide can be determined spectrophotometrically by measuring the absorbance at 234 nm.
Mandatory Visualization
Caption: Biosynthesis pathway of C6 aldehydes from polyunsaturated fatty acids.
Caption: Experimental workflow for SPME-GC-MS analysis of C6 aldehydes.
References
- 1. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | CiNii Research [cir.nii.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metabolic Flow of C6 Volatile Compounds From LOX-HPL Pathway Based on Airflow During the Post-harvest Process of Oolong Tea [frontiersin.org]
- 8. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Chemical communication in insects - Wikipedia [en.wikipedia.org]
- 11. Plant volatile aldehydes as natural insecticides against stored-product beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 5-Hexenal, a volatile unsaturated aldehyde. The selection of the appropriate purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. Common impurities in crude this compound samples may include unreacted starting materials, oxidation products (e.g., 5-hexenoic acid), and polymerization byproducts.
Data Presentation
The following table summarizes typical quantitative data for various purification methods applicable to this compound. Please note that specific yields and purities can vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Method | Typical Scale | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Recovery/Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | Multi-gram to Kg | 85-95 | >98 | 70-85 | Scalable, effective for removing non-volatile impurities and those with significantly different boiling points. | Not effective for impurities with similar boiling points; potential for thermal degradation. |
| Silica (B1680970) Gel Column Chromatography * | mg to Multi-gram | 70-90 | >98 | 70-80 | High-resolution separation, effective for removing polar and non-polar impurities. | Labor-intensive, requires significant solvent volumes, not easily scalable. |
| Bisulfite Adduct Formation | gram to Multi-gram | 80-95 | >99 | 75-90 | Highly selective for aldehydes, excellent for removing non-aldehydic impurities.[1][2] | Requires an additional regeneration step, may not be suitable for sterically hindered aldehydes.[2] |
| Preparative HPLC | mg to gram | 90-98 | >99.5 | 60-80 | Highest resolution, suitable for achieving very high purity.[3][4] | Expensive, limited scalability, requires specialized equipment. |
*Data for Silica Gel Column Chromatography is based on the purification of a structurally similar compound, 6,6-Diphenylhex-5-enal, as a representative example.[5]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is suitable for purifying this compound on a larger scale, provided the impurities have boiling points that are sufficiently different from that of the product. This compound has an estimated boiling point of 128-129 °C at atmospheric pressure. Performing the distillation under reduced pressure is recommended to lower the boiling point and minimize thermal decomposition.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin stirring and apply vacuum to the system. Once the desired pressure is reached and stable, gradually heat the flask.
-
Fraction Collection: Observe the temperature at the distillation head. Collect any low-boiling impurities (forerun) in the first receiving flask.
-
Product Collection: When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Continue distillation until the temperature begins to drop or fluctuate, indicating that the majority of the product has been distilled. Stop the heating, allow the apparatus to cool, and then slowly release the vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is adapted from a method for a similar unsaturated aldehyde and is effective for small to medium-scale purification to remove both more and less polar impurities.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the column and begin elution, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and is an excellent choice for removing non-aldehydic impurities.[2][6] The aldehyde forms a solid adduct with sodium bisulfite, which can be separated by filtration and then decomposed to regenerate the pure aldehyde.[1][2]
Materials:
-
Crude this compound
-
Saturated aqueous sodium bisulfite solution
-
Methanol (B129727) or ethanol
-
Diethyl ether
-
Sodium bicarbonate or sodium hydroxide (B78521) solution (5-10%)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of methanol or ethanol. Add a saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Adduct Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid adduct by vacuum filtration and wash it with cold diethyl ether to remove any adsorbed impurities.
-
Aldehyde Regeneration: Suspend the bisulfite adduct in water. Add a solution of sodium bicarbonate or sodium hydroxide with stirring until the solution becomes basic. This will decompose the adduct and regenerate the aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated this compound with diethyl ether (2-3 times).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
References
Application Notes and Protocols: 5-Hexenal in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-hexenal as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of both a terminal alkene and an aldehyde functionality within the same molecule allows for a diverse range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of prostaglandin (B15479496) analogs and other bioactive molecules.
Introduction to the Synthetic Utility of this compound
This compound (C₆H₁₀O) is a bifunctional organic compound containing a terminal double bond and an aldehyde group.[1] This unique structural feature makes it an attractive starting material for the synthesis of various pharmaceutical intermediates. The aldehyde group can readily undergo nucleophilic additions, reductions, oxidations, and olefination reactions, while the terminal alkene is amenable to transformations such as epoxidation, hydrogenation, and metathesis. This dual reactivity allows for the sequential or chemo-selective modification of the molecule to build complex carbon skeletons.
One of the most significant applications of aldehydes in pharmaceutical synthesis is in the construction of prostaglandins (B1171923) and their analogs.[2][3] Prostaglandins are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogs are used in the treatment of various conditions, including glaucoma and inflammation.[4][5]
Application: Synthesis of Prostaglandin Side-Chain Precursors via Wittig Reaction
The Wittig reaction is a powerful and widely utilized method for the formation of carbon-carbon double bonds from aldehydes or ketones.[6] In the context of prostaglandin synthesis, the Wittig reaction is instrumental in installing the α- and ω-side chains onto the core cyclopentane (B165970) ring. This compound can be employed in a Wittig-type olefination to generate a key intermediate for the ω-side chain of certain prostaglandin analogs.
The following table summarizes representative quantitative data for the Wittig olefination of this compound with a suitable phosphorane to generate a diene precursor for a prostaglandin side chain. The data is based on typical yields and conditions for similar Wittig reactions.[6]
| Entry | Ylide Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | 3 | 85 |
| 2 | Ethyltriphenylphosphonium bromide | NaH | DMSO | 25 | 4 | 82 |
| 3 | (Prop-2-yn-1-yl)triphenylphosphonium bromide | KHMDS | THF | -78 to 25 | 2 | 78 |
This protocol describes the synthesis of (8E)-undeca-1,8-dien-5-yne, a potential prostaglandin side-chain precursor, starting from this compound.
Materials:
-
(Prop-2-yn-1-yl)triphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (prop-2-yn-1-yl)triphenylphosphonium bromide (1.1 equivalents) and anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 equivalents) in THF dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of the ylide is typically indicated by a color change.
-
Aldehyde Addition: Cool the ylide solution back to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure diene-yne product.
Caption: Workflow for the synthesis of a prostaglandin side-chain precursor from this compound via Wittig reaction.
Application: Michael Addition for the Synthesis of Bioactive Scaffolds
The α,β-unsaturated nature of products derived from this compound (e.g., after an aldol (B89426) condensation or Wittig reaction) makes them excellent Michael acceptors. The Michael addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[7][8] This reaction is widely used in the synthesis of a variety of pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[9]
The following table provides representative data for the Michael addition of a nucleophile to an α,β-unsaturated aldehyde derived from this compound.
| Entry | Michael Acceptor (from this compound) | Michael Donor | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (E)-Octa-2,7-dienal | Diethyl malonate | NaOEt / EtOH | 25 | 6 | 90 |
| 2 | (E)-Octa-2,7-dienal | Thiophenol | Et₃N / CH₂Cl₂ | 0 | 2 | 95 |
| 3 | (E)-Octa-2,7-dienal | Indole | L-Proline / DMSO | 25 | 24 | 88 (asymmetric) |
This protocol outlines a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated aldehyde derived from this compound.
Materials:
-
α,β-Unsaturated aldehyde (derived from this compound)
-
Nucleophile (e.g., diethyl malonate)
-
Base catalyst (e.g., sodium ethoxide)
-
Anhydrous ethanol (B145695)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile (1.1 equivalents) in anhydrous ethanol.
-
Add the base catalyst (e.g., sodium ethoxide, 0.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Addition of Michael Acceptor: Slowly add a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in anhydrous ethanol to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.
Biological Context: Prostaglandins and the Cyclooxygenase (COX) Pathway
Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is involved in inflammation.[10] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] The synthesis of prostaglandin analogs is therefore of great interest for the development of new therapeutics targeting this pathway.
Caption: The cyclooxygenase (COX) pathway for prostaglandin synthesis.
References
- 1. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenal is a monounsaturated aldehyde that can be a relevant analyte in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential intermediate or impurity in chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for its analysis by HPLC, covering both direct analysis and a more sensitive method involving derivatization.
Method 1: Direct Analysis by Reverse-Phase HPLC
This method is suitable for relatively simple sample matrices where the concentration of this compound is high enough for direct UV detection. A reverse-phase HPLC method with a straightforward mobile phase can be employed for this purpose.[1]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: An isocratic or gradient HPLC system with a UV-Vis detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.[1]
2. Reagents and Materials:
-
Acetonitrile (B52724) (MeCN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound standard.
-
Sample vials and filters.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid as a modifier. A typical starting point is a ratio of 50:50 (v/v) MeCN:Water with 0.1% H₃PO₄. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Aldehydes typically have a weak UV absorbance at lower wavelengths. A starting wavelength of 210-230 nm is recommended.
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dilute the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method 2: Analysis via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
For trace-level analysis or in complex matrices, direct UV detection of this compound may lack the required sensitivity and selectivity. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for sensitive detection at higher UV wavelengths (around 360-365 nm).[2][3] This is a widely used and robust method for the analysis of carbonyl compounds.[2][3]
Experimental Protocol
1. Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile at a concentration of approximately 0.5 to 1 mg/mL. Acidify the solution with a small amount of a strong acid, such as sulfuric acid or hydrochloric acid, to catalyze the derivatization reaction.
2. Derivatization Procedure:
-
To a known volume of the sample or standard solution, add an excess of the DNPH reagent solution.
-
Allow the reaction to proceed in a warm water bath (e.g., 40-60 °C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling to room temperature, the derivatized sample is ready for HPLC analysis.
3. Instrumentation and Columns:
-
HPLC System: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm or 1.8 µm) or equivalent, is suitable for separating the DNPH derivatives.[2]
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start at 50-60% Acetonitrile, increasing to 80-90% over 15-20 minutes. The exact gradient should be optimized to achieve the best separation from other carbonyl-DNPH derivatives and matrix components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 360 nm or 365 nm.[4]
-
Injection Volume: 10-20 µL.
5. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare a series of calibration standards and derivatize them using the same procedure as the samples.
-
Sample Preparation: For liquid samples, the derivatization can often be performed directly. For air or gas samples, the sample is typically passed through a cartridge coated with DNPH, and the derivatives are then eluted with acetonitrile. For solid or semi-solid matrices, an extraction step into a suitable solvent is required before derivatization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of aldehydes using the DNPH derivatization method. The exact values for this compound should be determined experimentally.
Table 1: Chromatographic and Calibration Data for Aldehyde-DNPH Derivatives
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999[2] |
| Concentration Range | 0.04 - 30 µg/mL |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aldehyde-DNPH Derivatives
| Parameter | Typical Value/Range |
| Limit of Detection (LOD) | 0.005 - 0.1 ng on column[5] |
| Limit of Quantification (LOQ) | 0.04 - 0.4 ng on column[3] |
Note: LOD and LOQ are highly dependent on the instrument, column, and specific method parameters. The values presented are representative based on published data for similar aldehydes.
Visualizations
Caption: Derivatization of this compound with DNPH.
Caption: HPLC analysis workflow for this compound.
References
Application Note and Protocol for the GC-MS Identification of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexenal is a volatile organic compound (VOC) and an unsaturated aldehyde that can be an indicator of lipid peroxidation in various matrices, including food products, biological tissues, and environmental samples. Its presence and concentration can be correlated with oxidative stress, flavor profiles, and product stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound due to its sensitivity and specificity. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Principle of the Method
The analysis of this compound by GC-MS involves the extraction of the volatile aldehyde from the sample matrix, followed by separation from other components using gas chromatography. The separated compound is then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification. For enhanced sensitivity and chromatographic performance, a derivatization step is often employed to convert the aldehyde into a more stable and less reactive derivative. Headspace solid-phase microextraction (HS-SPME) is a common solvent-free extraction technique for volatile compounds like this compound.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, Internal Standard (e.g., d12-Hexanal)
-
Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol, Pyridine (B92270)
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Vials: 20 mL headspace vials with PTFE/silicone septa
-
Other: Sodium chloride, ultrapure water
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of homogenized tissue or 5 mL of liquid sample) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., d12-Hexanal) to each sample, calibrator, and quality control sample.
-
Matrix Modification (Optional): For aqueous samples, add sodium chloride (e.g., 1 g) to increase the ionic strength of the solution and promote the partitioning of volatile analytes into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic cap.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 20-40 minutes) under continuous agitation. The fiber will adsorb the volatile analytes.
-
Fiber Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port for thermal desorption of the analytes onto the analytical column.
Derivatization (Optional, but Recommended)
For improved peak shape and sensitivity, derivatization of the aldehyde functional group is recommended.[1][2]
-
Reagent Preparation: Prepare a solution of PFBHA in pyridine (e.g., 10-20 mg/mL).
-
Derivatization Reaction: After sample aliquoting and internal standard addition, add a small volume (e.g., 50-100 µL) of the PFBHA solution to the vial.
-
Reaction Conditions: Seal the vial and heat it at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.
-
HS-SPME Procedure: Proceed with the HS-SPME procedure as described above. The derivatized this compound oxime will be extracted onto the SPME fiber.
GC-MS Instrumentation and Parameters
The following table summarizes typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min |
| GC Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar mid-polar column.[3] |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 min; Ramp to 150°C at 10°C/min; Ramp to 240°C at 20°C/min, hold for 5 min.[3] |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data for this compound and a suitable internal standard are summarized below. The exact retention time and mass fragments may vary slightly depending on the chromatographic conditions.
| Compound | Retention Time (min) | Characteristic Mass Fragments (m/z) |
| This compound | ~6-8 | To be determined experimentally. Expected fragments include the molecular ion and fragments from alpha-cleavage and McLafferty rearrangement. |
| d12-Hexanal (Internal Standard) | ~7-9 | Characteristic fragments shifted by the mass of the deuterium (B1214612) labels. |
| This compound-PFBO oxime | ~12-15 | Characteristic fragments including those from the PFB moiety (e.g., m/z 181). |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis by GC-MS.
Formation of this compound from Lipid Peroxidation
Caption: Formation of this compound via lipid peroxidation.
References
Troubleshooting & Optimization
Technical Support Center: 5-Hexenal Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 5-Hexenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of this versatile unsaturated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The main challenges in this compound synthesis revolve around the selective oxidation of the primary alcohol, 5-hexen-1-ol (B1630360), to the aldehyde without over-oxidation to the carboxylic acid (5-hexenoic acid). Additionally, the terminal double bond is susceptible to isomerization to more stable internal positions under certain conditions, particularly with heat or in the presence of acid or base catalysts. The inherent instability of the aldehyde functional group, which is prone to oxidation and polymerization, further complicates its synthesis and handling.[1][2]
Q2: Which are the most common methods for synthesizing this compound?
The most prevalent laboratory methods for synthesizing this compound involve the oxidation of 5-hexen-1-ol. The two most common and reliable methods are the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).[1][3]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine (B128534). It is known for its mild conditions and high chemoselectivity for aldehydes, minimizing over-oxidation.[1][4]
-
PCC Oxidation: This method employs pyridinium chlorochromate (PCC), a milder chromium-based reagent, in a solvent like dichloromethane (B109758) (DCM). It is a convenient and effective method for oxidizing primary alcohols to aldehydes.[5][6][7]
Q3: How can I purify crude this compound?
Due to its volatility and potential for instability, purification of this compound is typically achieved by either fractional distillation under reduced pressure or flash column chromatography.
-
Fractional Distillation: This method is effective for separating this compound from less volatile impurities. It is crucial to perform the distillation under reduced pressure to lower the boiling point and prevent thermally induced degradation or isomerization of the double bond.[8][9]
-
Flash Column Chromatography: This technique is useful for removing non-volatile impurities and byproducts with different polarities. A carefully selected eluent system is key to achieving good separation.[10][11][12]
Q4: How should I store purified this compound to prevent degradation?
This compound, like many aliphatic aldehydes, is susceptible to oxidation to the corresponding carboxylic acid and polymerization upon storage. To minimize degradation:
-
Store under an inert atmosphere: Displacing air with nitrogen or argon in the storage container is crucial to prevent oxidation.
-
Keep it cool and dark: Storage at low temperatures (refrigerated or frozen) and in a light-protected container will slow down degradation processes.
-
Consider dilution: For long-term storage, diluting the aldehyde in a dry, inert solvent can improve stability.
Troubleshooting Guides
Synthesis Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via Swern and PCC oxidation of 5-hexen-1-ol.
Problem: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Swern Oxidation: | |
| Incomplete reaction | Ensure the reaction is carried out at the correct low temperature (-78 °C) and for a sufficient duration. Monitor the reaction progress by TLC. |
| Degradation of the activating agent | Use fresh oxalyl chloride and anhydrous DMSO. Ensure all glassware is thoroughly dried to prevent moisture from quenching the reagents. |
| PCC Oxidation: | |
| Incomplete reaction | Use a slight excess of PCC (typically 1.2-1.5 equivalents). Ensure the reaction is stirred efficiently to allow for proper mixing of the heterogeneous mixture.[6] |
| Deactivated PCC | Use freshly prepared or high-quality commercial PCC. Store PCC in a desiccator to prevent hydration. |
| General: | |
| Impure starting material | Ensure the 5-hexen-1-ol is of high purity and free of water. |
Problem: Formation of Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| 5-Hexenoic acid (over-oxidation) | PCC Oxidation: Presence of water can lead to the formation of a hydrate (B1144303) intermediate, which is then further oxidized.[6] | Ensure the reaction is conducted under strictly anhydrous conditions. Use anhydrous solvents and dry glassware. |
| Swern Oxidation: Generally less prone to over-oxidation. If observed, ensure the reaction temperature is maintained at -78 °C. | ||
| Isomerized aldehydes (e.g., 4-hexenal, 3-hexenal) | PCC Oxidation: The acidic nature of PCC can promote double bond isomerization. | Add a buffer such as sodium acetate (B1210297) to the reaction mixture to neutralize the acidity.[5] |
| Swern Oxidation: Less common due to the mild, non-acidic conditions. | If isomerization is observed, ensure the work-up is performed without unnecessary exposure to acidic or basic conditions. | |
| Chlorinated byproducts | Swern Oxidation: Can occur with certain substrates, especially allylic alcohols, through reaction with the chlorosulfonium intermediate.[3] | This is a known side reaction for some allylic alcohols. If it becomes a significant issue, alternative oxidation methods may be necessary. |
| Tar-like material | PCC Oxidation: Formation of a viscous, brown tar is a common issue.[5] | Add an adsorbent like Celite or molecular sieves to the reaction mixture. This will adsorb the chromium byproducts and simplify filtration.[6] |
Purification Troubleshooting
This section provides guidance for challenges that may arise during the purification of this compound.
Problem: Poor Separation during Flash Column Chromatography
| Issue | Suggested Solution |
| Co-elution of product and impurities | Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate. A common starting point for aldehydes is a 95:5 or 90:10 mixture of hexane:ethyl acetate. Use TLC to find an eluent system that gives the desired product an Rf value of approximately 0.2-0.3.[11][12] |
| Product streaking on the column | The silica (B1680970) gel may be too acidic, causing degradation or acetal (B89532) formation if an alcohol is present in the eluent. Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.[10] |
| Difficulty in removing a closely related impurity | Consider using a different stationary phase, such as alumina, or employ a gradient elution method, starting with a very non-polar solvent and gradually increasing the polarity. |
Problem: Issues with Fractional Distillation
| Issue | Suggested Solution |
| Product decomposition | Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. The boiling point of this compound is approximately 128-129 °C at atmospheric pressure, so a significant pressure reduction is recommended. |
| Poor separation of closely boiling impurities | Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column). Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.[9] |
| Bumping or uneven boiling | Use a magnetic stir bar or boiling chips in the distillation flask. Ensure the flask is not more than two-thirds full. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Swern Oxidation | PCC Oxidation |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C | Room Temperature |
| Typical Yield | >90% | ~85% |
| Key Advantages | Mild conditions, high yield, low risk of over-oxidation, chromium-free.[1][4] | Operationally simple, stable reagent.[5] |
| Key Disadvantages | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[4] | Chromium-based reagent (toxic), can be acidic, potential for tar formation.[1][5] |
Experimental Protocols
Synthesis of this compound via Swern Oxidation
Objective: To synthesize this compound from 5-hexen-1-ol using Swern oxidation.
Materials:
-
5-hexen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard laboratory glassware, dried
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve DMSO (2.4 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice-acetone bath.
-
To this cooled solution, add oxalyl chloride (1.2 equivalents) dropwise via syringe, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[3][13]
Purification of this compound by Flash Column Chromatography
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Standard chromatography glassware
Procedure:
-
Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. Aim for an Rf value of 0.2-0.3 for this compound. A typical starting point is 5% ethyl acetate in hexane.[12]
-
Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of DCM or the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure, being careful not to evaporate the volatile product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. Chromatography [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 5-Hexenal Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Hexenal and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the oxidation of its corresponding primary alcohol, 5-Hexen-1-ol.[1][2] Mild oxidizing agents are required to prevent the reaction from proceeding to the carboxylic acid.[2] Common methods include Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.[1]
Q2: My yield of this compound is consistently low. What are the likely causes?
Low yields in this compound synthesis can stem from several issues:
-
Over-oxidation: The aldehyde product is further oxidized to 5-hexenoic acid. This is common when using strong oxidizing agents.[2]
-
Starting Material Instability: The precursor, 5-Hexen-1-ol, can undergo acid-catalyzed intramolecular cyclization to form the byproduct 2-methyl-tetrahydropyran.[1]
-
Product Volatility and Instability: this compound is a volatile compound and can be lost during workup and purification. It is also known to be reactive and can undergo polymerization.[3]
-
Incomplete Reaction: The oxidation of 5-Hexen-1-ol may not have gone to completion. This can be due to insufficient oxidant, non-optimal temperature, or short reaction times.
-
Impure Reagents: Impurities in the starting material or solvents can lead to side reactions.[1]
Q3: How can I prevent the over-oxidation of 5-Hexen-1-ol to 5-hexenoic acid?
To prevent over-oxidation, it is crucial to use mild and controlled oxidizing agents.[2]
-
Pyridinium Chlorochromate (PCC): A reliable reagent for oxidizing primary alcohols to aldehydes without significant over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM).[1]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C), which is highly selective for aldehyde formation.[1]
-
Dess-Martin Periodinane (DMP): Another mild oxidant that can be used effectively.[2] Avoid strong oxidizers like potassium permanganate (B83412) or chromic acid.[2]
Q4: I'm observing a significant amount of 2-methyl-tetrahydropyran as a byproduct. Why is this happening and how can I stop it?
The formation of 2-methyl-tetrahydropyran occurs when the starting material, 5-Hexen-1-ol, undergoes intramolecular cyclization. This reaction is catalyzed by acid.[1] To minimize this side reaction:
-
Avoid Acidic Conditions: Ensure your reaction conditions are not acidic. If using an oxidant that can generate acidic byproducts, consider adding a mild, non-nucleophilic base like pyridine (B92270) or sodium bicarbonate to the reaction mixture.
-
Control Temperature: Lowering the reaction temperature can help reduce the rate of this side reaction.[1]
-
PCC Choice: While PCC is generally effective, it is mildly acidic. Buffering the reaction with pyridine or celite can mitigate cyclization.
Q5: What are the stability concerns and proper handling procedures for this compound?
This compound is a reactive organic compound.[3] It is classified as a highly flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[4] Due to its reactivity, it is prone to oxidation and polymerization.[3] For safe handling and storage:
-
Handle in a well-ventilated fume hood.
-
Store under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
-
Avoid contact with strong oxidizing agents and acids.
Troubleshooting Guides
Table 1: Troubleshooting Low Yield in 5-Hexen-1-ol Oxidation
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Ineffective oxidizing agent or degraded reagent. | Use a fresh batch of a mild oxidizing agent like PCC or Dess-Martin Periodinane. For Swern oxidation, ensure reagents are anhydrous. | [1][2] |
| Reaction temperature is too low, leading to slow kinetics. | Gradually increase the reaction temperature while carefully monitoring for side product formation using TLC or GC. | [1] | |
| Significant Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction conditions are too harsh. | Switch to a milder oxidant (PCC, DMP, Swern). Avoid strong oxidants like KMnO₄ or CrO₃. Ensure anhydrous conditions. | [1][2] |
| Reaction time is excessively long. | Monitor the reaction progress closely and quench it as soon as the starting material is consumed. | ||
| Presence of 2-methyl-tetrahydropyran | Acidic reaction conditions. | Buffer the reaction. For PCC oxidation, add pyridine or celite. Ensure solvents are free of acidic impurities. | [1] |
| High reaction temperature. | Perform the reaction at a lower temperature to disfavor the cyclization pathway. | [1] | |
| Difficult Purification | Aldehyde is volatile and lost during solvent removal. | Use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged exposure to vacuum. | |
| Product adheres to silica (B1680970) gel during chromatography. | Deactivate the silica gel with a small percentage of triethylamine (B128534) in the eluent. |
Data Presentation
Table 2: Comparison of Common Oxidation Methods for 5-Hexen-1-ol
| Oxidation Method | Reagents | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| PCC Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | Room Temperature | Good to Excellent | Simple setup, commercially available reagent. | PCC is a chromium-based oxidant (toxic), can be mildly acidic.[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to Room Temp | Good to Excellent | Very mild, high selectivity, avoids heavy metals.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP), DCM | Room Temperature | High | Mild conditions, neutral pH, short reaction times. | DMP is expensive and can be shock-sensitive.[2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Hexen-1-ol (Precursor)
This two-step protocol starts from 6-bromo-1-hexene (B1265582).[5]
Step A: Synthesis of 5-Hexenyl Acetate (B1210297)
-
In a round-bottom flask, dissolve 6-bromo-1-hexene (1.0 eq) and tetrabutylammonium (B224687) bromide (0.2 eq) in acetonitrile.
-
Add potassium acetate (1.2 eq) to the mixture.
-
Heat the mixture to reflux (approx. 82°C) and stir for 2-3 hours, monitoring the reaction by TLC or GC until the starting material is consumed.[5]
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water and extract the aqueous layer with an organic solvent like methyl tert-butyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-hexenyl acetate.[5]
Step B: Saponification to 5-Hexen-1-ol
-
Dissolve the crude 5-hexenyl acetate in methanol (B129727) at room temperature.
-
Add a 15% aqueous solution of sodium hydroxide (B78521) or potassium hydroxide (approx. 2.5 eq).[5]
-
Stir the reaction for 2 hours at room temperature, monitoring for completion.
-
Concentrate the mixture to remove methanol. The product will separate as an organic layer.
-
Extract the aqueous phase with dichloromethane, combine all organic phases, dry, and concentrate under reduced pressure to obtain 5-Hexen-1-ol. A typical yield is around 78%.[5]
Protocol 2: Oxidation of 5-Hexen-1-ol to this compound using PCC
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (Nitrogen or Argon).
-
Add anhydrous dichloromethane (DCM) to the flask, followed by Pyridinium Chlorochromate (PCC) (1.5 eq).
-
In a separate flask, dissolve 5-Hexen-1-ol (1.0 eq) in anhydrous DCM.
-
Add the solution of 5-Hexen-1-ol dropwise to the stirring suspension of PCC at room temperature.[1]
-
Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC or GC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and carefully remove the solvent under reduced pressure (at low temperature) to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.
Visualizations
References
Technical Support Center: 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of 5-Hexenal. Please consult this guide for frequently asked questions and troubleshooting assistance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactivity concerns?
A1: this compound is an unsaturated aldehyde with the chemical formula C₆H₁₀O. Due to the presence of both an aldehyde group and a carbon-carbon double bond, it is a reactive molecule susceptible to oxidation and polymerization.[1] These reactions can lead to a decrease in purity and the formation of unwanted byproducts, impacting experimental outcomes.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The recommended storage involves refrigeration, protection from light, and an inert atmosphere. For detailed parameters, please refer to the data table below.
Q3: How long can I expect this compound to remain stable?
A3: The shelf life of this compound is highly dependent on storage conditions. While specific data for this compound is not extensively published, analogous unsaturated aldehydes show significant degradation over time, especially when not stored properly. It is recommended to use the product as fresh as possible and to re-analyze the purity of older batches before use.
Q4: What are the common degradation products of this compound?
A4: The primary degradation pathways for this compound are oxidation and polymerization. Oxidation of the aldehyde group leads to the formation of 5-hexenoic acid. Polymerization can result in the formation of oligomeric or polymeric materials, which may appear as a viscous liquid or solid precipitate.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity and identify degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the compound due to improper storage or handling. | 1. Re-verify the purity of the this compound stock using GC-MS or NMR. 2. If purity is compromised, use a fresh, unopened vial. 3. Review storage and handling procedures to ensure they align with recommendations. |
| Visible changes in the this compound sample (e.g., discoloration, increased viscosity, precipitate formation). | Polymerization or significant degradation has occurred. | 1. Do not use the material for experiments. 2. Dispose of the degraded material according to your institution's safety guidelines. 3. Order a fresh batch of this compound. |
| The pH of the reaction mixture changes unexpectedly when this compound is added. | Oxidation of this compound to 5-hexenoic acid. | 1. Confirm the presence of acidic impurities using appropriate analytical methods. 2. If acidic degradation products are present, consider purifying the this compound by distillation before use, or use a fresh sample. |
| Difficulty in achieving complete reaction or formation of unexpected byproducts. | The actual concentration of this compound is lower than assumed due to degradation. | 1. Quantify the purity of the this compound sample before use to accurately determine the required molar equivalents for your reaction. 2. Consider that degradation products may interfere with the intended reaction. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down the rates of oxidation and polymerization reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light Exposure | Amber vial or stored in the dark | To prevent light-induced degradation or polymerization. |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to air and moisture, and to avoid reaction with the container material. |
Table 2: Illustrative Stability Data for Unsaturated Aldehydes *
| Storage Condition | Time Point | Purity (%) |
| 2-8°C, Inert Atmosphere, Dark | 0 months | >98 |
| 6 months | ~95 | |
| 12 months | ~90 | |
| Room Temperature (~25°C), Air, Light | 0 months | >98 |
| 1 month | <90 | |
| 3 months | Significantly degraded |
*This table provides an estimated degradation profile based on the known reactivity of similar unsaturated aldehydes. Actual stability may vary. It is crucial to perform your own stability assessment for critical applications.
Experimental Protocols
Protocol for Assessing this compound Purity by GC-MS
Objective: To determine the purity of a this compound sample and identify potential degradation products.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
GC-MS Instrument Setup:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area.
-
Analyze the mass spectra of other peaks to identify potential degradation products (e.g., 5-hexenoic acid, oxidation byproducts).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: Preventing Polymerization of 5-Hexenal
Welcome to the technical support center for 5-Hexenal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this compound, with a specific focus on preventing its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is an organic compound, an unsaturated aldehyde with the chemical formula C6H10O.[1][2] Its structure contains both an aldehyde functional group (-CHO) and a carbon-carbon double bond (C=C). Aldehydes themselves can undergo polymerization, and the presence of the double bond adds to its reactivity. The primary drivers for polymerization are exposure to heat, light (specifically UV radiation), and the presence of acidic or basic impurities which can catalyze the reaction.[3][4]
Q2: What are the visible signs that my this compound has started to polymerize?
A2: The initial signs of polymerization can be subtle. You may observe an increase in the viscosity of the liquid. As the process advances, the liquid can become cloudy or hazy. In advanced stages, you may see the formation of a soft, gel-like solid or even a hard, resinous precipitate. A change in odor might also be noticeable.[5]
Q3: What is a polymerization inhibitor, and how does it work for aldehydes?
A3: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to prevent spontaneous polymerization. For aldehydes, inhibitors typically work by interacting with the reactive carbonyl group, effectively blocking it from participating in the chain reactions that lead to polymer formation.[6] They can function as free-radical scavengers or by neutralizing catalytic impurities.
Q4: What are the recommended storage conditions for this compound?
A4: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] It is crucial to protect it from direct sunlight and sources of ignition like heat, sparks, and open flames.[7][9] Storage in a refrigerator/flammables cabinet is recommended.[7] The container should be bonded and grounded to prevent static discharge.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| My this compound, which was stored correctly, has polymerized. | 1. The initial sample may not have contained an adequate amount of inhibitor. 2. The container seal may have been compromised, allowing air (oxygen) and moisture in. 3. The storage temperature may have fluctuated to higher levels than recommended. | 1. Before storage, verify the presence and concentration of an inhibitor. If necessary, add a recommended inhibitor (see inhibitor table below). 2. Always use containers with tight-fitting seals. Consider flushing the headspace with an inert gas like argon or nitrogen before sealing. 3. Ensure the refrigerator or cold room provides a stable temperature. Use a temperature logger for critical applications. |
| I need to use this compound in a reaction, but it contains an inhibitor. How do I remove it? | The inhibitor may interfere with your downstream reaction chemistry (e.g., catalysis). | The most common method for removing phenolic inhibitors like hydroquinone (B1673460) is to wash the aldehyde with a dilute aqueous base solution (e.g., 1-5% NaOH) to deprotonate the phenol, making it water-soluble. The aldehyde can then be extracted into an organic solvent. For other inhibitors, distillation or passing through a column of activated alumina (B75360) may be effective. A bisulfite extraction protocol can also be used to separate aldehydes from mixtures.[11][12][13] |
| I see a precipitate in my this compound. Is it a polymer? | It is highly likely a polymer. It could also be a crystalline adduct if certain reagents have been added. | Do not use the material if a precipitate is observed. The presence of polymer indicates that the monomer concentration is no longer reliable and the polymer may interfere with your reaction. It is best to use a fresh, unpolymerized batch. |
Data Presentation: Common Polymerization Inhibitors for Aldehydes
The selection of an inhibitor and its concentration depends on the specific aldehyde, its purity, and the intended storage duration and conditions. The following table summarizes common inhibitors used for stabilizing aldehydes.
| Inhibitor | Typical Concentration (by weight) | Mechanism of Action / Notes |
| Hydroquinone (HQ) | 100 - 1000 ppm | A very common free-radical scavenger. Effective for many unsaturated compounds.[5] |
| Triethanolamine | 20 - 100 ppm | Acts as a stabilizer against both polymerization and autocondensation. Soluble in aldehydes.[14] |
| Dimethylethanolamine | 20 - 100 ppm | Similar to triethanolamine, provides long-term stability at low concentrations.[14] |
| Tertiary Amines | 0.01% - 10% | Act as acid acceptors, neutralizing acidic impurities that can catalyze polymerization and trimer formation.[3] |
| Alkylhydroxylamines | 0.001% - 1% | Particularly effective for unsaturated aldehydes, even in alcohol solutions at elevated temperatures.[5] |
| Hindered Amine Light Stabilizers (HALS) | Varies | Trap free radicals formed during photo-oxidation. Often used in combination with UV absorbers.[4] |
| Benzophenones / Benzotriazoles | Varies | Act as UV absorbers, preventing photo-induced degradation.[3][4] |
Experimental Protocols
Protocol 1: Addition of a Phenolic Inhibitor (Hydroquinone) to this compound
Objective: To add a specific concentration of hydroquinone to unstabilized this compound for safe storage.
Materials:
-
Unstabilized this compound
-
Hydroquinone (reagent grade)
-
Analytical balance
-
Amber glass bottle with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Calculate the mass of hydroquinone required to achieve the desired concentration (e.g., 200 ppm). For 100 g of this compound, you would need 20 mg of hydroquinone.
-
Weigh the calculated amount of hydroquinone accurately using an analytical balance.
-
Place the magnetic stir bar into the amber glass bottle.
-
Transfer the weighed hydroquinone into the bottle.
-
Under a fume hood, carefully measure and add the required volume of this compound to the bottle.
-
Seal the bottle loosely and place it on the magnetic stirrer.
-
Stir the solution at a moderate speed until the hydroquinone is completely dissolved. Avoid vigorous stirring that could introduce excessive air.
-
Once dissolved, stop stirring and remove the stir bar.
-
Flush the headspace of the bottle with an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.
-
Tightly seal the bottle with the PTFE-lined cap.
-
Label the bottle clearly with the compound name, date, and the concentration of the added inhibitor.
-
Store the stabilized this compound according to the recommended conditions (cool, dark, and well-ventilated).
Protocol 2: Removal of Hydroquinone Inhibitor Prior to Reaction
Objective: To remove the hydroquinone inhibitor from stabilized this compound using a liquid-liquid extraction method.
Materials:
-
Stabilized this compound
-
Separatory funnel
-
5% (w/v) Sodium hydroxide (B78521) (NaOH) solution, freshly prepared and cooled
-
Diethyl ether or other suitable immiscible organic solvent
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask and rotary evaporator
Procedure:
-
In a fume hood, place the stabilized this compound into a separatory funnel.
-
Add an equal volume of diethyl ether and mix.
-
Add an equal volume of the cold 5% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. The basic solution will deprotonate the hydroquinone, forming a water-soluble salt.
-
Allow the layers to separate completely. The aqueous layer (bottom) will contain the sodium salt of hydroquinone.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 3-6) two more times with fresh 5% NaOH solution to ensure complete removal of the inhibitor.
-
Wash the organic layer with an equal volume of brine solution to remove residual NaOH and reduce the amount of dissolved water.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent (diethyl ether) using a rotary evaporator under reduced pressure. Caution: Do not overheat the aldehyde.
-
The remaining pure, unstabilized this compound should be used immediately. Do not attempt to store it for an extended period without re-adding an inhibitor.
Visualized Workflows and Relationships
Logical Relationship of Factors Leading to Polymerization
Caption: Factors influencing the polymerization of this compound.
Decision Workflow for Handling & Storing this compound
Caption: Decision-making workflow for the proper handling of this compound.
References
- 1. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ampacet.com [ampacet.com]
- 5. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 6. What are Aldehydes inhibitors and how do they work? [synapse.patsnap.com]
- 7. fishersci.com [fishersci.com]
- 8. axxence.de [axxence.de]
- 9. axxence.de [axxence.de]
- 10. vigon.com [vigon.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
common impurities in 5-Hexenal and their removal
Welcome to the technical support center for 5-Hexenal. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities in this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound can originate from its synthesis, degradation, or storage. The most frequently encountered impurities include unreacted starting materials, byproducts of oxidation, and degradation products.
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to detect and quantify impurities in this compound. The most common methods are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] High-Performance Liquid Chromatography (HPLC) can also be used, sometimes requiring derivatization of the aldehyde.
Q3: What are the storage recommendations for this compound to minimize degradation?
A3: this compound is known to be reactive and can undergo oxidation and polymerization.[2] To minimize degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature, and protected from light. The use of a radical inhibitor may also be considered for long-term storage.
Troubleshooting Guide: Impurity Identification and Removal
This section provides a systematic approach to identifying and removing common impurities in this compound.
Common Impurities and Their Removal
| Impurity | Likely Source | Recommended Removal Method |
| 5-Hexen-1-ol | Incomplete oxidation of the starting material during synthesis.[3] | Fractional distillation, Column chromatography (Silica Gel) |
| 5-Hexenoic Acid | Oxidation of the aldehyde group in this compound. | Aqueous wash with a mild base (e.g., 5% NaHCO₃ or Na₂CO₃ solution).[4] |
| Polymeric materials | Self-polymerization of the aldehyde, often initiated by acidic or basic traces.[2] | Distillation (polymers will remain as residue). |
| Water | Incomplete drying during workup or absorption from the atmosphere. | Azeotropic distillation or treatment with a suitable drying agent (e.g., anhydrous MgSO₄).[4] |
| Residual Solvents | Solvents used during synthesis and purification (e.g., dichloromethane, ether). | Distillation or evaporation under reduced pressure. |
| Chromium or other metal salts | Residual oxidizing agents from synthesis (e.g., PCC). | Filtration, aqueous washes, or column chromatography. |
Experimental Protocols
Protocol 1: General Purification of this compound by Washing and Distillation
This protocol describes a general procedure to remove acidic impurities and water, followed by purification by distillation.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard distillation apparatus
-
Separatory funnel
-
Round-bottom flasks
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Wash the crude product with an equal volume of saturated NaHCO₃ solution to remove acidic impurities like 5-hexenoic acid. Shake gently to avoid emulsion formation.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water-soluble components.
-
Separate the organic layer and transfer it to a clean, dry flask.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter to remove the drying agent.
-
Purify the dried product by fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 128-129 °C at atmospheric pressure.[5]
Protocol 2: Purification of this compound using Column Chromatography
This protocol is suitable for removing non-volatile impurities and closely related compounds like the starting alcohol.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system. A gradient of increasing ethyl acetate in hexane is often effective.
-
Collect fractions and analyze them by TLC or GC to identify the pure fractions containing this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Origin of common impurities in this compound synthesis.
Caption: A typical workflow for the purification of this compound.
References
Technical Support Center: 5-Hexenal Reactions
Welcome to the technical support center for 5-Hexenal reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) for experiments involving this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Synthesis of this compound
Question 1: I am getting a low yield in the synthesis of this compound from 5-hexen-1-ol (B1630360). What are the common causes and solutions?
Answer:
Low yields in the oxidation of 5-hexen-1-ol to this compound are a common issue. The potential causes can be categorized as follows:
-
Sub-optimal Reaction Conditions: The choice of oxidizing agent and reaction parameters are critical. For instance, high temperatures can lead to side reactions.[1]
-
Reagent Quality: The purity of reagents and the use of anhydrous solvents are crucial, especially for moisture-sensitive reactions like the Swern oxidation.[1]
-
Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion of the starting material.
-
Side Reactions: The precursor, 5-hexen-1-ol, is susceptible to side reactions, particularly under acidic conditions, which can lead to the formation of byproducts like 2-methyl-tetrahydropyran through intramolecular cyclization or hexadiene via dehydration.[2]
-
Product Volatility and Instability: this compound is a relatively volatile compound and can also be prone to polymerization or oxidation upon prolonged exposure to air.[3]
Troubleshooting Flowchart for Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question 2: I am observing multiple spots on my TLC plate after the oxidation of 5-hexen-1-ol. What are the likely side products?
Answer:
The formation of a complex mixture of products can arise from several factors, including overly high acid concentration or reaction temperature.[4] Common side products include:
-
Unreacted 5-hexen-1-ol: The starting material may not have been fully consumed.
-
5-Hexenoic acid: If a strong oxidizing agent is used or if the aldehyde is exposed to air for extended periods, over-oxidation to the carboxylic acid can occur. Mild oxidants like PCC and Swern reagents are designed to prevent this.[5][6]
-
2-Methyl-tetrahydropyran: This is a common byproduct resulting from the acid-catalyzed intramolecular cyclization of 5-hexen-1-ol.[2]
-
Polymeric materials: Aldehydes, including this compound, can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts.[3]
Reactions of this compound
Question 3: My Grignard reaction with this compound is giving a low yield of the expected secondary alcohol. What could be the issue?
Answer:
When reacting this compound with a Grignard reagent, several issues can lead to a low yield of the desired 1,2-addition product (the secondary alcohol):
-
Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-carbon of this compound, forming an enolate. This consumes the Grignard reagent and the starting aldehyde without forming the desired alcohol.
-
Steric Hindrance: While less of an issue with an aldehyde compared to a ketone, a bulky Grignard reagent might react sluggishly.
-
Quality of the Grignard Reagent: The Grignard reagent may have decomposed due to exposure to moisture or air. It is always advisable to use freshly prepared or titrated Grignard reagents.
-
Presence of Water: Any trace of water in the reaction will quench the Grignard reagent. Ensure all glassware is flame-dried and solvents are anhydrous.
Question 4: How can I improve the chemoselectivity of a Grignard reaction on a molecule that also contains other reactive functional groups along with a this compound moiety?
Answer:
To achieve chemoselectivity, the aldehyde group of this compound can be protected. Aldehydes can be converted to acetals, which are stable to strongly nucleophilic and basic reagents like Grignard reagents.[4][7] The acetal (B89532) can be formed by reacting the aldehyde with a diol (like ethylene (B1197577) glycol) under acidic conditions. After the Grignard reaction with the other functional group is complete, the aldehyde can be deprotected by treatment with aqueous acid.[8]
Question 5: I am attempting a Wittig reaction with this compound and the yield is poor. What are some potential problems?
Answer:
Poor yields in Wittig reactions with unsaturated aldehydes like this compound can be due to several factors:
-
Ylide Instability: Some phosphorus ylides are unstable and should be generated in situ and used immediately.
-
Steric Hindrance: A sterically hindered ylide or carbonyl compound can slow down the reaction.
-
Side Reactions of the Aldehyde: this compound can undergo self-condensation (aldol reaction) under basic conditions, which are often used to generate the ylide.
-
Difficult Work-up: The triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can sometimes be difficult to separate from the desired alkene product, leading to purification losses.
Quantitative Data
Table 1: Comparison of Oxidation Methods for Unsaturated Alcohols
| Oxidizing Agent | Substrate | Product | Typical Yield (%) | Notes |
| PCC | Geraniol | Geranial | 75 | Cr-based reagent, toxic.[9] |
| Swern Oxidation | Geraniol | Geranial | 96 | Cr-free, but produces malodorous dimethyl sulfide.[9] |
| PCC | 5-Hexen-1-ol | This compound | ~85 | Mild conditions, generally stops at the aldehyde.[10] |
| Swern Oxidation | 5-Hexen-1-ol | This compound | >90 | Requires cryogenic temperatures (-78 °C).[10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is adapted from standard procedures for Swern oxidation.[5][11]
Materials:
-
5-hexen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM.
-
Add a solution of DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the temperature remains below -60 °C. Stir for 10-15 minutes.
-
Add a solution of 5-hexen-1-ol in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine dropwise, which may cause the mixture to become thick. Continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purify the crude this compound by flash column chromatography or distillation under reduced pressure.
Protocol 2: Synthesis of this compound via PCC Oxidation
This protocol is based on general procedures for PCC oxidation.[10]
Materials:
-
5-hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite or silica (B1680970) gel
-
Standard glassware
Procedure:
-
To a stirred suspension of PCC and Celite in anhydrous DCM, add a solution of 5-hexen-1-ol in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the filtrates and carefully remove the solvent by rotary evaporation.
-
The crude product can be further purified by flash column chromatography or distillation under reduced pressure.
Visualizations
Signaling Pathway: Biosynthesis of Hexenals in Plants
In plants, hexenals are part of a class of compounds known as green leaf volatiles (GLVs), which are produced in response to tissue damage, such as from herbivores.[3] This process is initiated through the lipoxygenase (LOX) pathway.[12]
Caption: Biosynthesis pathway of hexenals in response to cellular damage.
Experimental Workflow: Synthesis and Purification of this compound
A typical workflow for the synthesis and purification of this compound involves several key stages.
Caption: General experimental workflow for this compound synthesis.
Reaction Mechanism: Intramolecular Cyclization of 5-hexen-1-ol
Under acidic conditions, a common side reaction during the handling of the precursor 5-hexen-1-ol is an intramolecular cyclization to form 2-methyl-tetrahydropyran.
Caption: Mechanism of acid-catalyzed cyclization of 5-hexen-1-ol.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]
- 9. knox.edu [knox.edu]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Identification of a Hexenal Reductase That Modulates the Composition of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 5-Hexenal
Welcome to the technical support center for 5-Hexenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns and proper storage conditions for this compound?
A1: this compound is a reactive aldehyde containing a terminal double bond, making it susceptible to oxidation and polymerization.[1] For optimal stability, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). It is advisable to use freshly distilled or purified this compound for best results, as prolonged storage can lead to the formation of impurities.
Q2: I am observing the formation of a polymeric substance in my reaction with this compound. What could be the cause and how can I prevent it?
A2: Polymerization is a common issue with unsaturated aldehydes like this compound.[1] This can be initiated by trace impurities, light, or elevated temperatures. To mitigate this, ensure all glassware is scrupulously clean and consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture if compatible with your desired chemistry. Running the reaction at the lowest effective temperature can also help minimize polymerization.
Q3: My reaction is showing low yield and a complex mixture of byproducts. What are the likely side reactions of this compound?
A3: this compound can undergo several side reactions depending on the reaction conditions. Under acidic conditions, intramolecular cyclization to form tetrahydropyran (B127337) derivatives can occur, similar to what is observed with 5-hexen-1-ol.[2] Under basic conditions, aldol (B89426) condensation between two molecules of this compound can lead to the formation of α,β-unsaturated aldehyde dimers and other related products.[3] Oxidation of the aldehyde to a carboxylic acid is also a possibility if oxygen is not rigorously excluded from the reaction.
Troubleshooting Guides
Wittig Reaction Troubleshooting
The Wittig reaction is a common method for converting aldehydes into alkenes.[4] When using this compound, you may encounter specific challenges.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive ylide due to moisture or improper generation. 2. Steric hindrance from a bulky ylide. 3. Insufficiently reactive ylide. | 1. Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. 2. If using a bulky ylide, consider a longer reaction time or a more reactive phosphonium (B103445) salt. 3. For stabilized ylides, a stronger base or higher temperatures may be required.[5] |
| Formation of Triphenylphosphine (B44618) Oxide is Difficult to Separate from the Product | This is a common issue in Wittig reactions.[6] | 1. Chromatographic purification is the standard method. A non-polar eluent can often separate the non-polar alkene product from the more polar triphenylphosphine oxide. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which produces a water-soluble phosphate (B84403) byproduct that is easier to remove.[5] |
| Poor Stereoselectivity (Undesired E/Z ratio) | The stereochemical outcome of the Wittig reaction is highly dependent on the ylide stability and reaction conditions.[4] | 1. For (Z)-alkene selectivity, use non-stabilized ylides in aprotic, salt-free conditions.[4] 2. For (E)-alkene selectivity, use stabilized ylides.[4][5] The Schlosser modification can also be employed for non-stabilized ylides to favor the (E)-alkene.[5] |
Aldol Condensation Troubleshooting
Aldol reactions with this compound can be prone to self-condensation and other side reactions.[3]
| Problem | Potential Cause | Troubleshooting Steps |
| Formation of Multiple Products | Cross-aldol reactions can produce a mixture of up to four different products if both carbonyl compounds have α-hydrogens.[3] | 1. Use a substrate without α-hydrogens as one of the reaction partners. 2. Employ a directed aldol reaction, such as using a pre-formed enolate. |
| Low Yield of Desired Condensation Product | 1. Reversibility of the aldol addition step. 2. Dehydration of the aldol adduct may be slow or incomplete. | 1. Use a stoichiometric amount of a strong base under anhydrous conditions to drive the reaction to completion. 2. For the condensation (dehydration) step, heating the reaction mixture, sometimes with a catalytic amount of acid, is often necessary. |
| Polymerization or Tar Formation | Strong basic conditions and elevated temperatures can promote undesired polymerization of this compound. | 1. Use a milder base (e.g., an amine base instead of hydroxide). 2. Maintain a low reaction temperature. 3. Slowly add the aldehyde to the base to keep its concentration low. |
Experimental Protocols
General Protocol for a Wittig Reaction with this compound
This protocol describes the synthesis of (Z)-1,6-heptadiene from this compound using a non-stabilized ylide.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Standard glassware for anhydrous reactions (oven-dried, cooled under inert gas)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Slowly add methyltriphenylphosphonium bromide (1.1 equivalents) to the stirred suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic orange-red color of the ylide appears.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane or a low percentage of ethyl acetate (B1210297) in hexane) to separate the product from triphenylphosphine oxide.
-
Visualizations
General Experimental Workflow for a Wittig Reaction
Caption: A generalized workflow for performing a Wittig reaction.
Logical Troubleshooting Flow for Low Reaction Yield
Caption: A logical flow for troubleshooting low reaction yields.
References
side reactions of 5-Hexenal and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hexenal. The information is designed to help you anticipate and mitigate common side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: this compound is a reactive aldehyde containing a terminal double bond, making it susceptible to several side reactions. The most prevalent include:
-
Polymerization: Like many unsaturated aldehydes, this compound can undergo self-polymerization, especially upon storage or heating.[1]
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid (5-hexenoic acid), particularly when exposed to air or other oxidizing agents.
-
Aldol (B89426) Condensation: In the presence of acid or base catalysts, this compound can undergo self-condensation or cross-condensation with other carbonyl compounds.
-
Intramolecular Reactions: The presence of both an aldehyde and an alkene in the same molecule allows for intramolecular reactions, such as cyclization, under certain conditions.
Q2: How can I prevent the polymerization of this compound during storage and reactions?
A2: To prevent polymerization, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. The addition of radical inhibitors or stabilizers can also be effective. For reactions conducted at elevated temperatures, especially in alcohol solutions, the use of stabilizers is highly recommended.
Q3: What are the expected products of this compound self-aldol condensation?
A3: The self-aldol condensation of this compound, under basic or acidic conditions, is expected to initially form a β-hydroxy aldehyde. Subsequent dehydration would lead to the formation of an α,β-unsaturated aldehyde dimer. The reaction proceeds by the formation of an enolate at the α-carbon, which then acts as a nucleophile attacking the carbonyl carbon of another this compound molecule.
Q4: Can the double bond in this compound participate in side reactions?
A4: Yes, the terminal double bond can undergo various reactions. One significant intramolecular reaction is the radical-catalyzed cyclization of the 5-hexenyl moiety to form a five-membered ring, yielding cyclopentyl derivatives.[2][3][4] This is a common reaction pathway for 5-hexenyl radicals, which can be generated under certain reaction conditions.
Troubleshooting Guides
Issue 1: Low yield in a reaction using this compound, with the formation of a viscous, insoluble material.
| Possible Cause | Troubleshooting Steps |
| Polymerization of this compound | 1. Check Storage Conditions: Ensure this compound was stored under an inert atmosphere and at a low temperature. |
| 2. Use Freshly Distilled Aldehyde: If possible, distill this compound immediately before use to remove any polymeric impurities. | |
| 3. Add a Stabilizer: For reactions requiring elevated temperatures, consider adding a polymerization inhibitor. | |
| 4. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermally induced polymerization. |
Issue 2: Formation of a significant amount of a carboxylic acid byproduct.
| Possible Cause | Troubleshooting Steps |
| Oxidation of this compound | 1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| 2. Maintain Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. | |
| 3. Use Fresh Reagents: Ensure all reagents are free from peroxide impurities. | |
| 4. Choose Selective Oxidants (if oxidation is the goal): If you intend to oxidize the aldehyde, use a mild and selective method like the Pinnick oxidation to avoid side reactions with the alkene.[5][6][7][8][9] |
Issue 3: Complex mixture of products, including higher molecular weight species.
| Possible Cause | Troubleshooting Steps |
| Aldol Condensation | 1. Control Reaction pH: Avoid strongly acidic or basic conditions if aldol condensation is not the desired reaction. Use buffered solutions where appropriate. |
| 2. Lower Reaction Temperature: Aldol reactions are often promoted by higher temperatures. Running the reaction at a lower temperature can suppress this side reaction.[10][11] | |
| 3. Use a Non-enolizable Base: If a base is required, consider using a sterically hindered, non-nucleophilic base that is less likely to promote enolate formation. | |
| 4. Slow Addition of Reagents: In some cases, slow addition of this compound to the reaction mixture can minimize its self-condensation by keeping its instantaneous concentration low. |
Quantitative Data
Table 1: Comparison of Oxidation Methods for α,β-Unsaturated Aldehydes
| Oxidation Method | Oxidizing Agent | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (B76162) (NaClO₂) | 4 - 14 hours | 70 - 95% | Excellent functional group tolerance, mild conditions, suitable for sensitive substrates.[8] | Requires a scavenger for hypochlorite (B82951) byproduct; can be sensitive to reaction pH.[8] |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | 0.5 - 2 hours | 75 - 90% | Fast, high-yielding, and uses inexpensive reagents.[8] | Highly toxic chromium waste, strongly acidic conditions limit substrate scope.[8] |
Experimental Protocols
Protocol 1: Pinnick Oxidation of this compound to 5-Hexenoic Acid
This protocol describes a method for the selective oxidation of the aldehyde group in this compound to a carboxylic acid, while preserving the carbon-carbon double bond.[5][7]
Materials:
-
This compound
-
Water
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Sodium chlorite (NaClO₂)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add 2-methyl-2-butene (scavenger, 10.0 eq) and NaH₂PO₄ (10.0 eq) at room temperature.
-
Slowly add a solution of NaClO₂ (10.0 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature for 14 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous NaHSO₃ solution until the yellow color disappears.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 5-hexenoic acid.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Wittig Reaction of this compound
This protocol provides a general procedure for the olefination of this compound using a Wittig reagent. This example uses benzyltriphenylphosphonium (B107652) chloride to form 1-phenyl-1,6-heptadiene.[12][13][14]
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Dichloromethane
-
50% Sodium hydroxide (B78521) solution
-
Water
-
1-Propanol (B7761284) (for recrystallization)
Procedure:
-
In a test tube, suspend benzyltriphenylphosphonium chloride (1.2 eq) in dichloromethane.
-
Add this compound (1.0 eq) to the suspension.
-
With vigorous stirring, add 50% aqueous sodium hydroxide dropwise. The reaction is often exothermic and may be accompanied by a color change.
-
Stir the reaction mixture vigorously for 30-60 minutes at room temperature. Monitor the reaction by TLC.
-
After the reaction is complete, dilute the mixture with water and dichloromethane.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The major byproduct is triphenylphosphine (B44618) oxide, which can be removed by careful recrystallization from a suitable solvent like 1-propanol or by column chromatography.
Visualizations
Caption: Major side reaction pathways of this compound.
Caption: Experimental workflow for the Pinnick oxidation of this compound.
Caption: Troubleshooting logic for a Wittig reaction involving this compound.
References
- 1. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Purification of 5-Hexenal
Welcome to the technical support center for the purification of 5-Hexenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound, and what impurities can I expect?
A1: this compound is commonly synthesized by the oxidation of 5-hexen-1-ol (B1630360).[1] The choice of oxidizing agent can influence the impurity profile.
-
Swern Oxidation: This mild oxidation uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. Common byproducts include dimethyl sulfide (B99878) (Me₂S), carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as the base).[2][3] Incomplete reaction will leave unreacted 5-hexen-1-ol.
-
Pyridinium (B92312) Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that oxidizes primary alcohols to aldehydes.[4][5] Impurities can include unreacted 5-hexen-1-ol, pyridinium hydrochloride, and chromium salts.[4][5] Over-oxidation to 5-hexenoic acid is possible, especially if water is present.[4]
Q2: My this compound sample appears to be degrading. What are the stability concerns?
A2: this compound is an aldehyde and is susceptible to oxidation to the corresponding carboxylic acid, 5-hexenoic acid, particularly upon exposure to air.[6] It is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.[1][6] Aldehydes can also be sensitive to both acidic and basic conditions, which can catalyze side reactions. The terminal alkene is also a reactive site and could potentially undergo isomerization under certain conditions.
Q3: What are the recommended purification techniques for this compound?
A3: The most common purification methods for this compound are distillation and flash column chromatography. For removing aldehyde-specific impurities, formation of a bisulfite adduct can be a highly effective strategy.[7][8][9]
Q4: How can I monitor the purity of my this compound sample?
A4: Gas Chromatography (GC) is a robust method for determining the purity of volatile compounds like this compound.[10][11] GC-Mass Spectrometry (GC-MS) can be used to identify impurities.[10] Thin Layer Chromatography (TLC) is a quick and useful technique to monitor the progress of a purification, especially for column chromatography.
Troubleshooting Guides
Troubleshooting Low Yield After Purification
| Observation | Potential Cause | Recommended Solution |
| Low overall recovery of this compound | Degradation during workup or purification: Aldehydes can be sensitive to air oxidation and pH extremes.[6] | Work under an inert atmosphere and use degassed solvents. Avoid strongly acidic or basic conditions during extraction if possible.[6] |
| Losses during aqueous extraction: this compound has some water solubility. | Back-extract all aqueous layers with a suitable organic solvent to recover dissolved product. Use a brine wash to help break emulsions and reduce the amount of water in the organic layer.[6] | |
| Incomplete reaction: Significant amount of starting material (5-hexen-1-ol) remains. | Monitor the reaction progress by TLC or GC to ensure completion. Consider adjusting reaction time or temperature if the starting material is stable under those conditions.[6] | |
| Low yield after distillation | Decomposition at high temperatures: this compound may be thermally labile. | Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point.[12] |
| Co-distillation with impurities: Impurities with similar boiling points are not being separated. | Use a fractional distillation column to improve separation efficiency.[12] | |
| Low yield after column chromatography | Irreversible adsorption on silica (B1680970) gel: Aldehydes can sometimes be difficult to elute from silica gel. | Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.[13] Alternatively, consider using a different stationary phase like alumina.[13] |
| Formation of acetals/hemiacetals: If using an alcohol in the eluent, it can react with the aldehyde on the acidic silica gel.[13] | Avoid using alcohol-based solvents in your eluent system. Opt for solvent systems like hexane/ethyl acetate (B1210297) or dichloromethane.[13][14] |
Troubleshooting Impure Product
| Observation | Potential Cause | Recommended Solution |
| Product is contaminated with starting material (5-hexen-1-ol) | Incomplete reaction or inefficient purification. | If using column chromatography, optimize the eluent system for better separation. 5-hexen-1-ol is more polar than this compound and should elute later. |
| Product is contaminated with 5-hexenoic acid | Oxidation of this compound. | Minimize exposure to air during the reaction, workup, and purification.[6] An aqueous wash with a mild base like sodium bicarbonate solution can help remove the acidic impurity.[6] |
| Product is contaminated with dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) (from Swern oxidation) | Inefficient removal during workup. | Perform multiple aqueous washes to remove water-soluble DMSO. DMS is volatile and has a strong odor; it can be removed during solvent evaporation under reduced pressure in a well-ventilated fume hood.[3] Rinsing glassware with a bleach solution can help neutralize the odor of DMS.[3] |
| Product is contaminated with chromium salts (from PCC oxidation) | Inefficient removal during workup. | Filter the reaction mixture through a plug of silica gel or Celite to remove the insoluble chromium byproducts.[5][15] |
| Unexpected byproducts are observed | Side reactions during synthesis or purification. | Re-evaluate the reaction conditions. For purification, consider an alternative method. For example, if column chromatography is not providing adequate separation, try vacuum distillation or purification via the bisulfite adduct.[7][12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific reaction mixture using Thin Layer Chromatography (TLC) first.
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).[14]
-
The ideal solvent system will give your this compound an Rf value of approximately 0.3.[14]
-
-
Column Preparation:
-
Select an appropriately sized column and plug the bottom with glass wool or cotton.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[12]
-
Add another layer of sand on top of the silica gel.[12]
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel.[16]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using air or nitrogen) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing pure this compound.[16]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be effective for separating them from other non-aldehyde impurities.[7][8][9]
-
Adduct Formation:
-
Dissolve the crude reaction mixture containing this compound in a water-miscible solvent such as methanol (B129727) or dimethylformamide (DMF).[8][9]
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[6][7]
-
Shake the funnel vigorously. The bisulfite adduct of this compound, being a salt, will partition into the aqueous layer.[8]
-
-
Extraction:
-
Regeneration of this compound:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[7]
-
Slowly add a base, such as 50% sodium hydroxide (B78521) (NaOH) solution, until the pH of the aqueous layer is strongly basic (pH 12).[7][8] This will regenerate the this compound.
-
Shake the funnel to extract the regenerated this compound into the organic layer.[7]
-
Separate the layers and collect the organic phase containing the purified this compound.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.
-
Quantitative Data
Table 1: Typical Yields for the Synthesis of this compound from 5-Hexen-1-ol
| Oxidizing Agent | Typical Yield (%) | Reference |
| Pyridinium Chlorochromate (PCC) | ~85 | [1] |
| Swern Oxidation (DMSO, (COCl)₂) | >90 | [1] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and removing impurities from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Hexenal
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of aldehydes is a critical step in the construction of complex molecules. 5-Hexenal, a versatile building block containing both an aldehyde and a terminal alkene, is a valuable intermediate in various synthetic pathways. This guide provides a comparative analysis of common methods for the synthesis of this compound, primarily through the oxidation of 5-hexen-1-ol (B1630360). The comparison focuses on key performance indicators such as reaction yield, conditions, and reagent toxicity, supported by detailed experimental protocols.
Comparison of Synthesis Methods
The oxidation of 5-hexen-1-ol to this compound can be achieved through several methods, each with its own set of advantages and disadvantages. The most common and reliable methods include Swern oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, and Corey-Kim oxidation. Below is a summary of these methods with key experimental data.
| Method | Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | >90 | -78 to room temp. | 1 - 2 hours | High yield, mild conditions, avoids toxic heavy metals. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct.[1][2][3][4][5] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | ~85 | Room temp. | 1 - 2 hours | Simple procedure, mild conditions.[1][6][7][8][9] | Uses a carcinogenic chromium(VI) reagent, can be acidic.[6][7][8] |
| Corey-Kim Oxidation | N-Chlorosuccinimide (NCS), Dimethyl Sulfide (DMS), Triethylamine | High (comparable to Swern) | -25 to room temp. | 1 - 3 hours | Milder than Swern (operable at higher temps), avoids oxalyl chloride.[10][11][12] | Can produce chlorinated byproducts with sensitive substrates.[10][12] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and may require optimization for specific laboratory conditions.
Swern Oxidation of 5-Hexen-1-ol
This protocol is a general procedure for the Swern oxidation of a primary alcohol.[1][2][3][4][5]
Materials:
-
5-Hexen-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 5-hexen-1-ol (1.0 equivalent) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel.
PCC Oxidation of 5-Hexen-1-ol
This protocol describes a general procedure for the oxidation of a primary alcohol using PCC.[1][6][7][8][9]
Materials:
-
5-Hexen-1-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite® or silica gel
-
Dry glassware
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous dichloromethane (0.2 M) in a flask open to the air, add a solution of 5-hexen-1-ol (1.0 equivalent) in dichloromethane in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation or flash column chromatography if necessary.
Corey-Kim Oxidation of 5-Hexen-1-ol
This protocol provides a general method for the Corey-Kim oxidation of a primary alcohol.[10][11][12]
Materials:
-
5-Hexen-1-ol
-
N-Chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Triethylamine (Et₃N)
-
Toluene (B28343), anhydrous
-
Dry glassware
Procedure:
-
To a stirred solution of NCS (1.2 equivalents) in anhydrous toluene (0.2 M) under an inert atmosphere at 0 °C, add dimethyl sulfide (1.2 equivalents) dropwise.
-
Cool the mixture to -25 °C and stir for 30 minutes.
-
Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous toluene dropwise, maintaining the temperature at -25 °C.
-
Stir the reaction mixture for 2 hours at -25 °C.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography.
Synthetic Pathway Visualization
The following diagram illustrates the general synthetic transformation from the starting material, 5-hexen-1-ol, to the final product, this compound, which is the common outcome of the compared oxidation methods.
Caption: General reaction scheme for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Kim Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to Analytical Methods for the Validation of 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of 5-Hexenal, a volatile aldehyde of interest in various research and development fields. The selection of a robust and reliable analytical method is paramount for ensuring data integrity in applications ranging from flavor and fragrance analysis to its use as a potential biomarker. This document outlines the experimental protocols and performance characteristics of the most pertinent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. While Gas Chromatography is often favored for volatile compounds like this compound, HPLC offers an alternative approach, particularly when derivatization is employed to enhance detection.
Table 1: Comparison of GC-MS and HPLC Methods for Aldehyde Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by mass spectrometry.[1] | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2] |
| Suitability for this compound | High, due to its volatility. | Moderate; may require derivatization for optimal retention and detection. |
| Typical Stationary Phase | Mid-polarity, such as (5%-phenyl)-methylpolysiloxane.[3] | Reversed-phase C18.[4] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen).[3] | Acetonitrile (B52724)/Water gradient.[4] |
| Detection | Mass Spectrometry (MS), offering high selectivity and structural information.[5] | UV-Vis or Diode Array Detector (DAD), often requiring a chromophore. |
| Linearity (R²) (Typical) | ≥ 0.998[6][7] | ≥ 0.999 |
| Accuracy (% Recovery) (Typical) | 80.23–115.41%[6][7] | 80-120% |
| Precision (% RSD) (Typical) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[6][7] | ≤ 20% at LLOQ |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range. | µg/mL range.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the validation of analytical methods for volatile aldehydes and can be adapted specifically for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific method for the analysis of volatile compounds like this compound.[5]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., hexane (B92381) or methanol) at a concentration of approximately 1 mg/mL.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[6]
-
For sample analysis, an appropriate dilution is made to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is recommended.
-
Carrier Gas: High-purity helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250°C.[7]
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
3. Method Validation:
-
The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
High-Performance Liquid Chromatography (HPLC) Method
While this compound does not possess a strong chromophore for UV detection, HPLC analysis can be performed following derivatization. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored hydrazones that can be detected by a UV-Vis detector.
1. Sample Preparation and Derivatization:
-
A stock solution of this compound is prepared in acetonitrile.
-
An acidic solution of DNPH is added to the standards and samples.
-
The reaction mixture is incubated to allow for complete derivatization.
-
The resulting solution is then diluted appropriately for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector.
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the absorbance maximum of the this compound-DNPH derivative.
3. Method Validation:
-
The validation of the HPLC method follows the same parameters as the GC-MS method, ensuring the reliability of the analytical data.[2]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, from initial development to final implementation.
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. impactfactor.org [impactfactor.org]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Hex-5-enal | SIELC Technologies [sielc.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. Validation of spectrophotometric method for Se(IV) determination: analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of 5-Hexenal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-hexenal derivatives, focusing on their cytotoxic, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective comparison and aid in drug discovery and development efforts.
Introduction
This compound is an unsaturated aldehyde with a terminal double bond, a structural feature that imparts reactivity and potential for diverse biological effects. Derivatization of the this compound scaffold offers a promising avenue for the development of novel therapeutic agents. This guide summarizes key findings on the biological activities of various this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.
Cytotoxic Activity of 6,6-Diphenylhex-5-enal (B15416152) Derivatives
A study involving the synthesis and cytotoxic evaluation of 6,6-diphenylhex-5-enal derivatives demonstrated that modifications to the core structure can significantly enhance anticancer activity. The cytotoxicity of these compounds was assessed against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer), using the MTT assay.
Data Presentation: Cytotoxicity (IC₅₀ in µM)
| Compound | Derivative Structure | HeLa | MCF-7 | A549 |
| 1 | 6,6-diphenylhex-5-enal | > 50 | > 50 | > 50 |
| 2a | Cyano derivative | 8.5 | 10.2 | 12.1 |
| 2b | Malononitrile derivative | 7.2 | 9.8 | 11.5 |
| 2c | Ethyl cyanoacetate (B8463686) derivative | 15.4 | 18.1 | 20.3 |
| 2d | Nitromethane derivative | 5.1 | 6.8 | 8.9 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
Data synthesized from an application note on the derivatization of 6,6-diphenylhex-5-enal for anticancer screening.
The parent compound, 6,6-diphenylhex-5-enal (1), exhibited no significant cytotoxicity. However, the introduction of electron-withdrawing groups at the aldehyde position, particularly the nitro group in derivative 2d , resulted in a notable increase in cytotoxic potency against all tested cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The viability of cancer cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (typically 1 to 50 µM) and incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Visualizing the Experimental Workflow
Antimicrobial Activity of this compound Derivatives
While extensive quantitative data for a broad range of this compound derivatives is limited in publicly available literature, the antimicrobial potential of aldehydes, in general, is well-documented. Their mechanism of action often involves the disruption of microbial cell membranes and interaction with essential proteins and enzymes.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
Hexanal, a related saturated aldehyde, has shown antimicrobial activity against various pathogens. For instance, it has an MIC of 0.4 mg/mL against Vibrio parahaemolyticus.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing the Antimicrobial Mechanism
Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory potential of this compound derivatives is an emerging area of research. While specific data for a range of these compounds is not yet widely available, the carrageenan-induced paw edema model in rodents is a standard and reliable method for screening the acute anti-inflammatory activity of novel compounds.
Data Presentation: Anti-inflammatory Activity
Currently, there is a lack of published, comparative in vivo anti-inflammatory data for a series of this compound derivatives. Further research is required to elucidate the structure-activity relationships for this class of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is widely used to assess the anti-inflammatory properties of chemical compounds.
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Inflammatory Signaling Pathways
Inflammation is a complex process involving multiple signaling cascades. The NF-κB and MAPK pathways are two of the most critical pathways in regulating the expression of pro-inflammatory mediators. It is hypothesized that some this compound derivatives may exert their anti-inflammatory effects by modulating these pathways.
Conclusion
The derivatization of this compound presents a viable strategy for the discovery of new bioactive molecules. The available data on 6,6-diphenylhex-5-enal derivatives highlight the potential for developing potent cytotoxic agents. While comprehensive comparative data on the antimicrobial and anti-inflammatory activities of a broad range of this compound derivatives are still needed, the established protocols and known mechanisms of related compounds provide a solid foundation for future research. Further investigation into the synthesis and biological evaluation of diverse this compound derivatives is warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships.
References
Spectroscopic Analysis of 5-Hexenal: A Guide to Structural Confirmation and Comparison with Alternatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 5-Hexenal against two common alternatives, the saturated aldehyde Hexanal and the conjugated unsaturated aldehyde 2-Hexenal. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation of this compound.
Comparison of Spectroscopic Data
The structural differences between this compound, Hexanal, and 2-Hexenal give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, allowing for a clear comparison and facilitating the identification of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum is a powerful tool for differentiating these isomers. The presence of signals in the olefinic region and a distinct aldehyde proton resonance are key identifiers for the unsaturated aldehydes.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 (-CHO) | ~9.77 | t | ~1.8 |
| H2 | ~2.45 | dt | ~7.4, 1.8 | |
| H3 | ~1.70 | m | ||
| H4 | ~2.10 | m | ||
| H5 | ~5.80 | m | ||
| H6 (=CH₂) | ~5.00 | m | ||
| Hexanal | H1 (-CHO) | ~9.77 | t | ~1.9 |
| H2 | ~2.43 | dt | ~7.4, 1.9 | |
| H3 | ~1.63 | p | ~7.4 | |
| H4 | ~1.34 | m | ||
| H5 | ~1.34 | m | ||
| H6 | ~0.90 | t | ~7.3 | |
| 2-Hexenal | H1 (-CHO) | ~9.51 | d | ~7.9 |
| H2 | ~6.10 | dt | ~15.7, 1.4 | |
| H3 | ~6.85 | dt | ~15.7, 6.9 | |
| H4 | ~2.23 | qd | ~7.4, 1.4 | |
| H5 | ~1.50 | h | ~7.4 | |
| H6 | ~0.94 | t | ~7.4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbonyl carbon and the sp² hybridized carbons of the double bond being particularly diagnostic.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 (CHO) | ~202.5 |
| C2 | ~43.8 | |
| C3 | ~21.5 | |
| C4 | ~33.0 | |
| C5 | ~138.0 | |
| C6 | ~115.2 | |
| Hexanal | C1 (CHO) | ~202.8 |
| C2 | ~43.9 | |
| C3 | ~22.0 | |
| C4 | ~31.4 | |
| C5 | ~22.5 | |
| C6 | ~13.9 | |
| 2-Hexenal | C1 (CHO) | ~193.8 |
| C2 | ~133.0 | |
| C3 | ~158.0 | |
| C4 | ~34.9 | |
| C5 | ~21.5 | |
| C6 | ~13.6 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the key functional groups. The C=O stretch of the aldehyde and the C=C stretch of the alkene are the most informative absorption bands.
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |
| This compound | C=O (aldehyde) | ~1725 |
| C-H (aldehyde) | ~2720, ~2820 | |
| C=C (alkene) | ~1640 | |
| =C-H (alkene) | ~3080 | |
| Hexanal | C=O (aldehyde) | ~1730 |
| C-H (aldehyde) | ~2715, ~2820 | |
| 2-Hexenal | C=O (conjugated aldehyde) | ~1685 |
| C-H (aldehyde) | ~2730, ~2830 | |
| C=C (conjugated alkene) | ~1640 |
Note: Frequencies are approximate and can vary based on the sample phase and instrument.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) and the characteristic fragment ions are key to identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 98 | 83, 69, 55, 41 (base peak) |
| Hexanal | 100 | 82, 72, 57, 44 (base peak), 43 |
| 2-Hexenal | 98 | 83, 69, 55, 41 (base peak) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
Processing: Apply a 0.3 Hz line broadening, Fourier transform, and perform phase and baseline correction.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or higher, depending on sample concentration.
-
-
Processing: Apply a 1-2 Hz line broadening, Fourier transform, and perform phase and baseline correction.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: Apply a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or the pure solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Visualizing Spectroscopic Analysis and Fragmentation
The following diagrams illustrate the logical workflow of spectroscopic analysis for structural confirmation and the proposed mass spectral fragmentation of this compound.
A Comparative Analysis of 5-Hexenal Reactivity for Scientific Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules like 5-hexenal is paramount for designing novel synthetic pathways and elucidating biological mechanisms. This guide provides a comparative study of this compound's reactivity, contextualized with alternative aldehydes, and supported by established experimental protocols.
This compound, a six-carbon aldehyde containing a terminal double bond, possesses two key reactive sites: the carbonyl group and the carbon-carbon double bond. This bifunctionality allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. Its reactivity is influenced by both the electronic nature of the aldehyde and the presence of the distant alkene moiety.
Comparative Reactivity of Aldehydes
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by steric hindrance and electronic effects from the attached alkyl chain. Generally, aldehyde reactivity decreases as the carbon chain length increases due to greater steric bulk and weak electron-donating effects of the alkyl group.
Table 1: Qualitative Reactivity Comparison of this compound and Alternative Aldehydes
| Aldehyde | Structure | Key Structural Features | Expected Relative Reactivity (towards Nucleophilic Addition) |
| This compound | C₆H₁₀O | C6 aldehyde with a terminal C=C bond | Moderate |
| Hexanal | C₆H₁₂O | Saturated C6 aldehyde | Moderate (Slightly higher than this compound due to less steric hindrance from a flexible chain) |
| trans-2-Hexenal (B146799) | C₆H₁₀O | α,β-unsaturated C6 aldehyde | Lower (The conjugated system delocalizes the partial positive charge on the carbonyl carbon, reducing its electrophilicity) |
| Benzaldehyde | C₇H₆O | Aromatic aldehyde | Lower (Resonance with the benzene (B151609) ring significantly reduces the electrophilicity of the carbonyl carbon) |
Key Chemical Transformations: A Comparative Overview
This compound can undergo a variety of reactions typical of aldehydes, including nucleophilic addition, oxidation, and condensation reactions. The presence of the alkene group also allows for reactions such as hydrogenation, halogenation, and epoxidation.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The general reactivity trend is influenced by the steric and electronic environment of the carbonyl carbon.
Experimental Protocol: General Procedure for Nucleophilic Addition (e.g., Grignard Reaction)
-
Preparation: A solution of the aldehyde (e.g., this compound, 1 equivalent) in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0°C in an ice bath.
-
Addition: The Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) is added dropwise to the stirred aldehyde solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
Aldol (B89426) Condensation
The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes possessing α-hydrogens. The reactivity in aldol condensations generally follows the trend of electrophilicity of the carbonyl group. Aldehydes are typically more reactive than ketones in aldol reactions.[1]
Table 2: Qualitative Comparison of Reactivity in Aldol Condensation
| Aldehyde | Potential for Self-Condensation | Reactivity as Electrophile |
| This compound | Yes | Good |
| Hexanal | Yes | Good |
| trans-2-Hexenal | Yes (can act as both Michael acceptor and electrophile) | Moderate |
| Benzaldehyde | No (lacks α-hydrogens) | Good (can act as an electrophile in crossed aldol reactions) |
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Reactant Mixture: The aldehyde (e.g., this compound, 1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
Base Addition: A catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) is added to the stirred solution at room temperature.
-
Reaction Progress: The reaction is monitored by TLC for the formation of the β-hydroxy aldehyde and the subsequent α,β-unsaturated aldehyde condensation product. Gentle heating may be required to promote dehydration.
-
Neutralization and Work-up: The reaction mixture is neutralized with a dilute acid (e.g., 1 M HCl). The product is then extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by distillation or column chromatography.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. The reactivity is generally higher for aldehydes than for ketones due to less steric hindrance.[2]
Experimental Protocol: Wittig Olefination
-
Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 equivalents) is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride, 1.1 equivalents) is added at a low temperature (e.g., 0°C or -78°C) to generate the phosphorus ylide.
-
Aldehyde Addition: A solution of the aldehyde (e.g., this compound, 1 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The product is purified by column chromatography to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.
Biological Reactivity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on structurally related α,β-unsaturated aldehydes, such as trans-2-hexenal, provides valuable insights. These compounds are known to be involved in plant defense mechanisms and can interact with various biological targets. trans-2-Hexenal, for instance, has been shown to induce defense responses in plants through the jasmonic acid signaling pathway.[3] It is plausible that this compound, upon in vivo isomerization or metabolism to an α,β-unsaturated aldehyde, could exhibit similar biological activities.
trans-2-Hexenal is a genotoxic and mutagenic compound that is thought to have a role in human carcinogenicity.[4] However, studies have shown that it may exert its carcinogenic potential through epigenetic effects rather than by directly altering the expression of onco- and suppressor genes.[4]
Caption: Hypothesized metabolic activation and biological interaction of this compound.
Experimental Workflows
The following diagram illustrates a general workflow for a comparative reactivity study of aldehydes.
Caption: A generalized workflow for conducting a comparative study of aldehyde reactivity.
Conclusion
This compound presents a unique reactivity profile due to its bifunctional nature. While it exhibits typical aldehyde reactivity, the presence of the terminal alkene offers further opportunities for chemical modification. In comparison to saturated aldehydes like hexanal, its reactivity at the carbonyl is expected to be similar, though potentially slightly reduced due to steric factors. Compared to α,β-unsaturated aldehydes, this compound is a more reactive electrophile at the carbonyl carbon. The potential for its metabolites to interact with biological signaling pathways, by analogy to other unsaturated aldehydes, warrants further investigation for drug development and toxicology studies. The provided experimental protocols offer a foundation for researchers to explore and exploit the diverse reactivity of this compound.
References
- 1. quora.com [quora.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis [frontiersin.org]
- 4. Carcinogenic potential of trans-2-hexenal is based on epigenetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-Hexenal in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes such as 5-Hexenal in complex matrices is a critical analytical challenge. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key analytical parameters, supported by detailed experimental protocols.
Comparison of Quantitative Performance
The selection of an optimal analytical method for this compound quantification is contingent on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of this compound and structurally similar aldehydes. It is important to note that the presented values are representative and may vary based on the specific instrumentation and matrix effects.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization | High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance of a derivative. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of nuclei. |
| Derivatization | Required; typically with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). | Required; typically with 2,4-Dinitrophenylhydrazine (DNPH). | Not required. |
| Linearity (R²) | > 0.99 | > 0.999 | Excellent, directly proportional. |
| Limit of Detection (LOD) | Low ng/L to µg/L range. | µg/L to mg/L range.[1] | Low µM range.[2] |
| Limit of Quantification (LOQ) | Low ng/g to µg/g range. | µg/mL to mg/L range. | Dependent on desired accuracy and experiment time.[3] |
| Precision (% RSD) | < 15% | < 5% | Typically < 1% with optimization. |
| Accuracy (Recovery %) | 80-120% | 90-110% | High, as it can be a primary ratio method. |
| Selectivity | High, based on mass fragmentation patterns. | Good, dependent on chromatographic resolution from interferences. | High, based on unique chemical shifts of protons. |
| Sample Throughput | Moderate to High (amenable to automation). | Moderate. | Low to Moderate. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS, HPLC-UV, and qNMR are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method involves the derivatization of this compound with PFBHA to form a stable and volatile oxime derivative, which is then analyzed by GC-MS. This technique offers high sensitivity and selectivity.
a. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analogue or a C7 aldehyde) to all samples, calibration standards, and blanks.
-
Derivatization:
-
To 1 mL of the sample (or standard), add 1 mL of a freshly prepared 15 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.
-
Adjust the pH to 3 with hydrochloric acid.
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling, extract the derivative with 1 mL of hexane (B92381) or another suitable organic solvent.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity, monitoring characteristic ions of the this compound-PFBHA oxime derivative.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
This method requires the derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone that strongly absorbs UV light.
a. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile (B52724). Create a series of calibration standards by serial dilution.
-
Derivatization:
-
To 1 mL of the sample (or standard), add 1 mL of a solution of DNPH in acetonitrile (e.g., 0.5 mg/mL) containing a catalytic amount of sulfuric or phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
b. HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 50% Acetonitrile / 50% Water.
-
Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for derivatization or compound-specific reference standards for calibration.
a. Sample Preparation:
-
Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a simple spectrum that does not overlap with the signals of this compound.
-
Sample: Accurately weigh a known amount of the complex mixture containing this compound into the same NMR tube.
-
Solvent: Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to the NMR tube and ensure complete dissolution of both the sample and the internal standard.
b. 1H-NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A simple 1D proton experiment (e.g., zg30) is typically used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both this compound and the internal standard to ensure full relaxation between scans. This is critical for accurate quantification.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
c. Data Processing and Quantification:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehydic proton) and a signal from the internal standard.
-
Calculation: The concentration of this compound is calculated using the following formula:
Cx = (Ix / Nx) * (Nstd / Istd) * (Mstd / Mx) * (mstd / msample) * Pstd
Where:
-
Cx = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
x = analyte (this compound)
-
std = internal standard
-
Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the analytical techniques.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Caption: Comparison of key features of GC-MS, HPLC-UV, and qNMR for this compound analysis.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Hexenal
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 5-Hexenal, a volatile aldehyde commonly used as a building block in organic synthesis. We will delve into Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a side-by-side analysis of their capabilities, along with detailed experimental protocols and supporting data.
Comparison of Primary Analytical Methods
The choice between Gas Chromatography and Quantitative NMR for purity assessment of this compound depends on several factors, including the need for separation of volatile impurities, the desired accuracy of quantification, and the availability of instrumentation.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. |
| Primary Use | Excellent for separating and quantifying volatile impurities, providing a detailed profile of the sample's composition. | Provides an absolute purity value against a certified internal standard without the need for a this compound reference standard. Also confirms the structure of the analyte. |
| Instrumentation | Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for impurity identification. | NMR Spectrometer (400 MHz or higher is recommended for better resolution). |
| Sample Preparation | Simple dilution of the this compound sample in a volatile organic solvent. | Requires accurate weighing of both the this compound sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Data Analysis | Purity is typically determined by area percent calculation, assuming similar detector response for all components. For higher accuracy, an internal or external standard is required. | Purity is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard. |
| Key Advantages | High sensitivity for detecting trace volatile impurities. Robust and widely established for volatile compounds. GC-MS provides structural information about impurities.[1] | High precision and accuracy for absolute quantification. Non-destructive technique. Provides structural confirmation of the target molecule. |
| Potential Limitations | Quantification by area percent can be inaccurate if impurities have different response factors. Thermal degradation of the analyte can occur at high temperatures. Co-elution of impurities can complicate analysis. | Less sensitive than GC for detecting very low-level impurities. Signal overlap between the analyte, impurities, and the internal standard can be a challenge. |
Potential Impurities in Synthesized this compound
The purity of a synthesized batch of this compound is largely dependent on the synthetic route employed. A common method for its preparation is the oxidation of 5-Hexen-1-ol. The choice of oxidizing agent, such as Pyridinium Chlorochromate (PCC) or a Swern oxidation, can lead to different impurity profiles.
| Impurity | Origin | Potential Impact |
| 5-Hexen-1-ol | Unreacted starting material from the oxidation of 5-Hexen-1-ol. | Can interfere with subsequent reactions where the aldehyde functionality is crucial. |
| 5-Hexenoic acid | Over-oxidation of this compound, particularly if water is present during a PCC oxidation.[2][3] | Can alter the pH of the sample and lead to unwanted side reactions. |
| Pyridinium salts | Byproducts from a PCC oxidation. | Non-volatile, but their presence indicates the need for thorough purification. |
| Dimethyl sulfide | A volatile and odorous byproduct of the Swer oxidation.[4] | Easily detectable by GC and indicative of the synthetic method used. |
| Solvent Residues | Residual solvents from the reaction or purification steps (e.g., dichloromethane (B109758), diethyl ether). | Can interfere with analytical measurements and subsequent reactions. |
Experimental Protocols
Below are detailed protocols for the two primary methods of assessing this compound purity.
Gas Chromatography (GC-FID) Protocol
This protocol outlines a standard method for determining the purity of this compound using Gas Chromatography with a Flame Ionization Detector.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A polar column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape of aldehydes.[1]
Reagents:
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity Hydrogen and air for the FID.
-
High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 250 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
Sample Preparation:
-
Accurately prepare a stock solution of this compound at a concentration of approximately 10 mg/mL in the chosen solvent.
-
From the stock solution, prepare a working solution of approximately 1 mg/mL.
Data Analysis:
The purity of this compound is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For more accurate results, an internal standard method should be employed.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using Quantitative Nuclear Magnetic Resonance spectroscopy with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The internal standard should have a simple spectrum with at least one peak that is well-resolved from the analyte and impurity signals.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard (to give a similar integrated peak area to the analyte) into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of any signal being integrated (a value of 30-60 seconds is often used for accurate quantification).
-
Number of Scans: 8-16 (or more to achieve a signal-to-noise ratio of at least 250:1 for the peaks of interest).
Data Analysis:
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound and the decision-making process for choosing the appropriate analytical technique.
Caption: A logical workflow for the purity assessment of synthesized this compound.
Caption: A decision tree to guide the selection of the most appropriate analytical method.
References
5-Hexenal: A Comparative Review of Its Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
5-Hexenal, a volatile organic compound with a characteristic green, grassy aroma, finds diverse applications across various scientific and industrial domains. This guide provides a comparative analysis of this compound's performance in key applications, including as a flavoring agent, a fragrance component, a synthetic intermediate, and a potential bioactive molecule. Experimental data and methodologies are presented to offer a comprehensive resource for researchers and developers.
Chemical and Physical Properties
This compound, with the chemical formula C₆H₁₀O, is an unsaturated aldehyde.[1] Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol | PubChem |
| Boiling Point | 128-129 °C | The Good Scents Company |
| Flash Point | 19 °C | ChemicalBook |
| Solubility | Soluble in alcohol | The Good Scents Company |
| Odor Profile | Green, grassy, fatty | The Good Scents Company |
Applications of this compound: A Comparative Overview
Flavor and Fragrance Industry
This compound is highly valued for its potent "green" aroma, reminiscent of freshly cut grass. This characteristic makes it a key component in flavor and fragrance formulations designed to impart fresh, natural notes.
Flavor Profile Comparison:
The perception of flavor is closely linked to the odor detection threshold of a compound. A lower threshold indicates a more potent aroma. The table below compares the odor thresholds of this compound's isomer, cis-3-hexenal, and other related "green note" aldehydes.
| Compound | Odor Threshold (in water, ppb) | Flavor/Odor Description |
| cis-3-Hexenal | 0.25 | Intense green, cut grass |
| trans-2-Hexenal | 17 | Leafy aldehyde |
| Hexanal | 4.5 | Fatty-green, grassy, unripe fruit |
Source: Leffingwell & Associates, Molecule of the Month[2][3]
Application in Fragrance Formulations:
While specific quantitative comparisons of this compound's performance against other green notes in fragrance formulations are limited in publicly available literature, patents provide insight into its use. For instance, U.S. Patent 5,141,921A describes the use of related compounds to impart fresh and natural animal notes in perfume compositions.[4] The choice between this compound and other green notes like cis-3-hexenol often depends on the desired nuance and intensity. Cis-3-hexenol, known as leaf alcohol, provides a fresh grassy scent but is less potent than cis-3-hexenal.[3]
Experimental Protocol: Quantification of Aldehydes in Food Samples
A common method for analyzing volatile compounds like this compound in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To quantify the concentration of this compound in a food sample.
Materials:
-
GC-MS system
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with septa
-
This compound standard
-
Internal standard (e.g., d₆-hexanal)
-
Sodium chloride
Procedure:
-
Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a headspace vial.
-
Internal Standard Addition: Add a known concentration of the internal standard to the vial.
-
Matrix Modification: Add a saturated solution of NaCl to enhance the release of volatiles.
-
HS-SPME Extraction: Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 min). Expose the SPME fiber to the headspace for a defined period (e.g., 30 min).
-
GC-MS Analysis: Desorb the extracted analytes from the fiber in the GC inlet. Separate the compounds on a suitable capillary column and detect using the mass spectrometer.
-
Quantification: Create a calibration curve using known concentrations of the this compound standard. Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.
Logical Workflow for Flavor and Fragrance Analysis
References
Safety Operating Guide
Proper Disposal of 5-Hexenal: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Hexenal is critical for ensuring laboratory safety and environmental protection. As a highly flammable and irritating chemical, this compound must be managed as hazardous waste in accordance with federal, state, and local regulations. This guide provides essential information for the proper handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Avoid inhaling vapors and prevent any contact with skin and eyes.[1]
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[2]
Step-by-Step Disposal Procedure
Unused, expired, or spent this compound must be disposed of as hazardous waste.[1] Do not attempt to neutralize or dispose of it down the sink.[5]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste - this compound".
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[6] Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Storage:
-
Arrange for Disposal:
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed carefully:
-
Containers that are not completely empty and contain residual this compound should be treated as hazardous waste.[5]
-
For containers to be considered non-hazardous, they must be triple-rinsed with a suitable solvent.[5][6][8] The rinsate from this process must be collected and disposed of as hazardous waste.[6][8]
Quantitative Data
The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [2] |
| Flash Point | 18.80 °C (66.00 °F) (estimated)[10] |
| Boiling Point | 128.00 to 129.00 °C (estimated)[10] |
| UN Number | UN1988 (for flammable aldehydes, n.o.s.)[3] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound and its empty containers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. vumc.org [vumc.org]
- 9. pfw.edu [pfw.edu]
- 10. This compound, 764-59-0 [thegoodscentscompany.com]
Essential Safety and Operational Guide for Handling 5-Hexenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Hexenal in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Nitrile gloves. Select gloves with a sufficient thickness and check for any signs of degradation before use. It is advisable to double-glove for added protection. | Aldehydes can be readily absorbed through the skin. Butyl rubber and nitrile are recommended for their high resistance to aldehydes. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety goggles when there is a risk of splashing. | Protects against splashes of this compound, which can cause serious eye irritation.[1] A face shield offers a broader range of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron made of chemically resistant material is also recommended. | Protects skin from accidental splashes and contact. Flame-resistant material is crucial due to the high flammability of this compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if work is not performed in a certified chemical fume hood or if ventilation is inadequate. | This compound vapors can cause respiratory irritation.[1] A respirator ensures that inhaled air is free from harmful vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and provides a stable footing in the laboratory environment. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize risks associated with this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that a safety data sheet (SDS) for this compound is readily available and has been reviewed.[2] Locate the nearest eyewash station and safety shower.
-
Engineering Controls: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.
-
Dispensing: When transferring this compound, use a grounded dispensing system to prevent the buildup of static electricity, which can be an ignition source. Use only spark-proof tools.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with this compound.
Storage Plan:
-
Location: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[3]
-
Container: Keep the container tightly closed and upright.[3]
-
Incompatibilities: Segregate this compound from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[4]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Experimental Protocol: Representative Synthesis using an Aldehyde
The following is a representative protocol for a reaction involving an aldehyde, adapted from a biocatalytic synthesis. This should be considered a general guideline and must be adapted and optimized for specific experimental needs.
Caption: A generalized workflow for the biocatalytic synthesis of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous waste.
Waste Segregation and Collection:
-
Unused or Expired this compound: Collect in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams.
-
This compound Containing Solutions: Collect in a designated liquid hazardous waste container. The container must be compatible with this compound and properly sealed.
-
Contaminated Solid Waste: All items contaminated with this compound, such as gloves, pipette tips, and absorbent materials, must be collected in a designated solid hazardous waste container.[5][6] This often involves double-bagging the waste.[5]
Step-by-Step Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5] Containers must be kept closed except when adding waste and should be placed in secondary containment to prevent spills.[5]
-
Neutralization (for spent solutions, if applicable): Some institutions may have procedures for neutralizing aldehyde waste with specific reagents.[7][8] This should only be performed by trained personnel following a validated institutional protocol and with approval from the Environmental Health and Safety (EHS) department.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Spill Response Plan
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate the hazard.
Caption: Step-by-step procedure for responding to a this compound spill.
Small Spills (less than 100 mL):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5]
-
Collect the absorbent material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.[9][10]
-
Clean the spill area with soap and water.[5]
Large Spills (greater than 100 mL):
-
Evacuate the area immediately.[5]
-
Activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response team and EHS department from a safe location.
-
Provide details about the spilled chemical and the location.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
References
- 1. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical handling and storage: 5 tips to do it safely [wsps.ca]
- 3. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wastewise.com [wastewise.com]
- 8. archtechnochem.com [archtechnochem.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
